molecular formula C7H7Br B049008 4-Bromotoluene CAS No. 106-38-7

4-Bromotoluene

Cat. No.: B049008
CAS No.: 106-38-7
M. Wt: 171.03 g/mol
InChI Key: ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Description

4-Bromotoluene is a valuable aryl halide and a fundamental building block in modern organic synthesis and materials science research. Its structure, featuring an electron-donating methyl group and an electron-withdrawing bromine atom on the benzene ring, makes it an ideal substrate for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These reactions are pivotal for constructing complex biaryl systems, which are core structures in pharmaceuticals, agrochemicals, and organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID7024661
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Molecular Weight

171.03 g/mol
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Physical Description

Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline]
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Boiling Point

363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg
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Flash Point

185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether
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Density

1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C.
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Color/Form

Crystals from absolute alcohol

CAS No.

106-38-7
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Melting Point

83.3 °F (NTP, 1992), 28.5 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromotoluene (CAS: 106-38-7)

Introduction

This compound, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an organobromine compound with the chemical formula C₇H₇Br.[1][2] It is a substituted aromatic compound featuring a bromine atom and a methyl group attached to a benzene (B151609) ring at para positions. This structure makes it a versatile and indispensable intermediate in organic synthesis.[3] The bromine atom serves as an excellent leaving group, rendering the molecule highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3] Its predictable reactivity and utility as a chemical building block have established its importance in the pharmaceutical, agrochemical, and materials science industries.[3][4]

Core Properties and Data

This compound typically appears as a white crystalline low-melting mass or a clear, pale yellow liquid.[2][5] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[5][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 106-38-7[1][7][8]
Molecular Formula C₇H₇Br[1][2]
Molecular Weight 171.03 g/mol [1][2][8]
Appearance White crystalline low melting mass or colorless/pale yellow liquid[2][5][6]
Melting Point 26-29 °C (lit.)[5][6][8]
Boiling Point 184 °C (lit.)[5][6][8]
Density 1.39 g/mL at 25 °C (lit.)[5][6][8]
Flash Point 85 °C (185 °F)[2][6][9]
Solubility Insoluble in water; soluble in ethanol, ether, benzene.[5][6]
Vapor Pressure 1.04 mmHg at 25 °C[6]
Refractive Index 1.549 at 20 °C[2][6]
LogP (log Kow) 3.42[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey InformationCitations
¹H NMR Spectra available for this compound.[10][11]
¹³C NMR Spectra available for this compound.[11]
Mass Spec GC-MS data available.[2][11]
IR Key absorptions can be observed; ATR-IR, Vapor Phase IR, and FTIR data are available.[2][11][12][13]
UV Max absorption in alcohol at 220 nm (log ε= 4.02), 262 nm (log ε= 2.59), 269 nm (log ε= 2.68), 277 nm (log ε= 2.59).[2]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the diazotization of p-toluidine (B81030), followed by a Sandmeyer-type reaction to replace the diazonium group with bromine.[2][14][15]

G p_toluidine p-Toluidine diazonium_salt p-Tolyl Diazonium Salt p_toluidine->diazonium_salt  NaNO₂, H₂SO₄   bromotoluene This compound diazonium_salt->bromotoluene  CuBr, HBr  

Caption: Synthesis pathway of this compound via diazotization.

Experimental Protocol: Synthesis from p-Toluidine

This protocol is based on established procedures for the Sandmeyer reaction.[15]

  • Preparation of Diazonium Solution:

    • A solution of p-toluidine (1 mole) and concentrated sulfuric acid (1.9 moles) in 1 L of water is prepared in a flask.[15]

    • The solution is cooled to below 20°C in an ice bath.[15]

    • A solution of sodium nitrite (B80452) (1 mole) in water is added gradually while maintaining the temperature between 15°C and 20°C.[15] This process diazotizes the p-toluidine.[15]

  • Preparation of Cuprous Bromide-Hydrobromic Acid Solution:

    • A mixture of crystallized copper sulfate (B86663) (0.25 mole), copper turnings (0.31 atom), sodium bromide dihydrate (1.1 moles), and concentrated sulfuric acid (0.28 mole) in water is heated for 3-4 hours until the solution turns light yellow.[15][16] This creates the necessary CuBr catalyst.

  • Reaction and Isolation:

    • The cuprous bromide solution is heated to boiling in a separate flask arranged for steam distillation.[15]

    • The prepared diazonium solution is added gradually to the boiling copper solution while a vigorous stream of steam is passed through the mixture.[15] Nitrogen gas evolves vigorously.[17]

    • The steam distillation is continued for approximately two hours.[15]

  • Purification:

    • The aqueous distillate is made alkaline with a sodium hydroxide (B78521) solution.[15]

    • The lower layer of crude this compound is separated.[15][17]

    • For purification, the crude product is washed with concentrated sulfuric acid to obtain a colorless product, followed by washing with water.[15][17]

    • The product is then dried over calcium chloride and purified by distillation, collecting the fraction boiling at 183–185°C.[15]

Chemical Reactivity and Applications

This compound is a key precursor in numerous organic reactions, most notably in transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds.[3]

Cross-Coupling Reactions

This compound is frequently used in reactions like the Suzuki, Heck, and Sonogashira couplings.[3][5] These reactions are pivotal for constructing complex molecular architectures found in many pharmaceuticals and advanced materials.[3][18] For instance, it undergoes the Heck reaction with styrene (B11656) and is used in the Suzuki coupling with phenylboronic acid.[5][18]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Product 4-Methylbiphenyl Derivative (Product) A->Product B Aryl Boronic Acid (R-B(OH)₂) B->Product Catalyst Pd Catalyst (e.g., Pd[P(t-Bu)₃]₂) Catalyst->Product Base Base (e.g., KOH, K₂CO₃) Base->Product G main This compound pharma Pharmaceuticals main->pharma agro Agrochemicals main->agro org_syn General Organic Synthesis main->org_syn anti_hyper Antihypertensives (e.g., Losartan, Irbesartan) pharma->anti_hyper anti_cancer Anticancer Agents (Aromatic Diselenides) pharma->anti_cancer pesticides Pesticides, Herbicides, Fungicides agro->pesticides

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotoluene, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an organobromine compound with the chemical formula C₇H₇Br. It is a substituted aromatic hydrocarbon, specifically a toluene (B28343) molecule where a hydrogen atom at the para (4) position of the benzene (B151609) ring has been replaced by a bromine atom. This compound serves as a crucial intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the methyl group, which can be oxidized or halogenated.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties

This compound is a white crystalline solid or a clear, pale yellow liquid at or near room temperature, with a characteristic aromatic odor.[5][6] It is soluble in common organic solvents like ethanol, ether, benzene, and acetone, but insoluble in water.[7][8][9]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsReference(s)
Molecular Formula C₇H₇Br[5][10]
Molecular Weight 171.03 g/mol [5][10]
Melting Point 26 - 29°C
Boiling Point 184 - 185°C[7]
Density 1.39g/mL at 25°C[7]
Vapor Pressure 1.15mmHg at 25°C[5]
Flash Point 85°C[11]
Refractive Index 1.549at 20°C[5][7]
Water Solubility <0.1 g/100 mL at 24°C[2]
Log P (Octanol-Water Partition Coefficient) 3.42[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the aromatic ring, the bromine substituent, and the methyl group. The bromine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied. The bromine atom is a good leaving group in nucleophilic aromatic substitution and is particularly useful in palladium-catalyzed cross-coupling reactions.[1] The methyl group can be oxidized to a carboxylic acid or halogenated under radical conditions.

This compound is incompatible with strong oxidizing agents.[7]

Key Chemical Reactions
  • Oxidation of the Methyl Group: The methyl group of this compound can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield 4-bromobenzoic acid, a valuable synthetic intermediate.[3]

  • Suzuki-Miyaura Coupling: this compound readily participates in Suzuki-Miyaura coupling reactions. In the presence of a palladium catalyst and a base, it reacts with boronic acids or their esters to form biaryl compounds. This is a powerful method for creating carbon-carbon bonds.[12][13]

  • Heck Reaction: This compound can also undergo the Heck reaction, where it is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[14][15][16]

Experimental Protocols

Synthesis of this compound from p-Toluidine (B81030)

This protocol describes a classic laboratory synthesis of this compound via the Sandmeyer reaction.

Materials:

  • p-Toluidine

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Copper turnings

  • Sodium bromide dihydrate (NaBr·2H₂O)

  • Hydrobromic acid (HBr)

  • Sodium hydroxide (B78521) (NaOH)

  • Calcium chloride (CaCl₂)

  • Ice

Procedure:

  • Preparation of Cuprous Bromide Solution: A mixture of copper(II) sulfate, copper turnings, sodium bromide dihydrate, and concentrated sulfuric acid in water is heated until the solution turns light yellow.[14]

  • Diazotization of p-Toluidine: A solution of p-toluidine and concentrated sulfuric acid in water is cooled to below 20°C in an ice bath. A solution of sodium nitrite in water is then added slowly, maintaining the temperature between 15° and 20°C, to form the diazonium salt.[17]

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added gradually to the boiling cuprous bromide solution. Steam is passed through the reaction mixture simultaneously to facilitate the distillation of the product.[17]

  • Work-up and Purification: The distillate is collected, and the aqueous layer is made alkaline with a sodium hydroxide solution. The organic layer containing the crude this compound is separated.[17] The crude product is then washed with concentrated sulfuric acid, followed by water. It is dried over anhydrous calcium chloride and purified by distillation, collecting the fraction boiling at 183-185°C.[17]

Synthesis_of_4_Bromotoluene cluster_step1 cluster_step2 p_toluidine p-Toluidine h2so4_nano2 1. H₂SO₄, H₂O 2. NaNO₂, 0-5°C diazonium_salt p-Tolyl diazonium salt cuBr CuBr, HBr (Sandmeyer Reaction) h2so4_nano2->diazonium_salt bromotoluene This compound cuBr->bromotoluene

Caption: Synthetic pathway for this compound via diazotization of p-toluidine.

Oxidation of this compound to 4-Bromobenzoic Acid

This protocol outlines the oxidation of the methyl group of this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfite (B76179) (Na₂SO₃) (for quenching excess KMnO₄)

  • Water

Procedure:

  • A mixture of this compound and water (and optionally sodium carbonate for an alkaline medium) is placed in a round-bottom flask equipped with a reflux condenser.[18]

  • Potassium permanganate is added portion-wise to the heated and stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.[18]

  • The reaction mixture is refluxed for a specified time (e.g., 2.5 hours) until the purple color of the permanganate disappears.[18]

  • While hot, the mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water.[18]

  • The combined filtrate is cooled and then acidified with sulfuric acid, which causes the 4-bromobenzoic acid to precipitate.[18]

  • The precipitate is collected by suction filtration, washed with cold water, and dried. The purity can be checked by its melting point (252-254°C).[19]

Oxidation_of_4_Bromotoluene cluster_reaction bromotoluene This compound reagents 1. KMnO₄, H₂O, Δ 2. H₃O⁺ benzoic_acid 4-Bromobenzoic acid reagents->benzoic_acid

Caption: Oxidation of this compound to 4-Bromobenzoic acid.

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[20]

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) several times.[20]

  • The solvent is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes.[20]

  • The palladium catalyst (typically 0.1-5 mol%) is added under a positive pressure of the inert gas.[20]

  • The reaction mixture is heated with stirring (e.g., to 80-100°C) and monitored by TLC or GC until the starting material is consumed.[20]

  • After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, usually by column chromatography on silica (B1680970) gel.

Standard Procedure for Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

Standard Procedure for Flash Point Determination

The flash point of this compound can be determined using a Pensky-Martens closed-cup tester.

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the marked level.[21]

  • The lid, which contains a stirrer and an ignition source, is placed on the cup.[21]

  • The sample is heated at a slow, constant rate while being stirred.[21]

  • At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.[21]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[21]

Conclusion

This compound is a versatile and economically important chemical intermediate. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe handling and effective use in research and industrial applications. The provided experimental protocols offer a starting point for the synthesis and key transformations of this compound, enabling further innovation in the fields of pharmaceuticals, agrochemicals, and materials science.

References

Synthesis of 4-Bromotoluene from p-Toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 4-bromotoluene from p-toluidine, a classic and important transformation in organic chemistry. The primary method discussed is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[1][2] This process is widely utilized for introducing a variety of functional groups, including halogens, onto an aromatic ring, which can be challenging to achieve through direct substitution.[3][4]

Overall Reaction Scheme

The synthesis is a two-step process. First, the primary aromatic amine, p-toluidine, is converted into a diazonium salt. This is achieved through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5] In the second step, the diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst in what is known as the Sandmeyer reaction.[1][6]

Overall Reaction Workflow p_toluidine p-Toluidine reagents1 NaNO₂ + H₂SO₄ (0-5 °C) diazonium_salt p-Tolyl-diazonium Sulfate p_toluidine->diazonium_salt reagents2 CuBr + HBr bromotoluene This compound diazonium_salt->bromotoluene Sandmeyer Reaction Mechanism Mechanism of the Copper(I)-Catalyzed Bromination ArN2+ p-Tolyl-diazonium Ion (Ar-N₂⁺) SET Single Electron Transfer (SET) ArN2+->SET CuBr Copper(I) Bromide (CuBr) CuBr->SET ArN2_radical Diazo Radical (Ar-N₂•) SET->ArN2_radical CuBr2 Copper(II) Bromide (CuBr₂) SET->CuBr2 Ar_radical Aryl Radical (Ar•) ArN2_radical->Ar_radical N2 Nitrogen Gas (N₂) ArN2_radical->N2 Loss of N₂ ArBr This compound (Ar-Br) CuBr2->ArBr Br Atom Transfer Ar_radical->ArBr ArBr->CuBr Catalyst Regeneration

References

An In-depth Technical Guide to 4-Bromotoluene: IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the nomenclature for the compound commonly known as 4-Bromotoluene, including its official IUPAC name and a detailed list of its synonyms.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-4-methylbenzene [1][2]. This name is derived from the structure of the molecule, which consists of a benzene (B151609) ring substituted with a bromine atom and a methyl group at positions 1 and 4, respectively.

Synonyms and Identifiers

In scientific literature, commercial databases, and laboratory settings, this compound is referenced by a variety of alternative names. Understanding these synonyms is crucial for conducting thorough literature reviews and for sourcing chemical reagents. The following table summarizes the most commonly encountered synonyms for 1-bromo-4-methylbenzene.

SynonymReference
This compound[1][2][3][4]
p-Bromotoluene[1][2][4][5]
1-Bromo-4-methylbenzene[1][3][4]
p-Tolyl bromide[1][2][4]
4-Methylbromobenzene[1][3][4]
Benzene, 1-bromo-4-methyl-[1][3][4]
4-Methylphenyl bromide[1][3][4]
1-Methyl-4-bromobenzene[1][3][4][6]
Toluene, p-bromo-[1][3][4]
4-Tolyl bromide[1][3][4]
p-Methylphenyl bromide[1][2][3][4]
p-Methylbromobenzene[1][2][3][4]
Parabromotoluene[1][3][4]
4-Bromo-1-methylbenzene[1][3][4]
4-Methyl-1-bromobenzene[1][3][4]
Toluene, 4-bromo-[1][3]

Logical Relationship of Nomenclature

The various synonyms for this compound arise from different historical and systematic naming conventions. The following diagram illustrates the logical relationship between the core structure and its various identifiers.

G Nomenclature Relationship for 1-bromo-4-methylbenzene cluster_structure Core Chemical Structure cluster_iupac IUPAC Nomenclature cluster_common Common and Trivial Names BenzeneRing Benzene Ring IUPACName 1-bromo-4-methylbenzene BenzeneRing->IUPACName Parent MethylGroup Methyl Group (-CH3) MethylGroup->IUPACName Substituent BromineAtom Bromine Atom (-Br) BromineAtom->IUPACName Substituent 4Bromotoluene This compound IUPACName->4Bromotoluene Synonymous pBromotoluene p-Bromotoluene 4Bromotoluene->pBromotoluene Synonymous ('para' prefix) pTolylBromide p-Tolyl bromide pBromotoluene->pTolylBromide Synonymous ('tolyl' group)

Caption: Logical flow from the core chemical structure to its IUPAC name and common synonyms.

References

An In-Depth Technical Guide on the Solubility of 4-Bromotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromotoluene, a key intermediate in the synthesis of pharmaceuticals and other organic compounds. Due to a notable gap in publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed, adaptable experimental protocol for the precise determination of its solubility in various organic solvents.

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)SolubilityData Type
WaterH₂O250.11 g/L (110 ppm)[1][2]Quantitative
EthanolC₂H₅OHNot SpecifiedSoluble[1][3][4]Qualitative
Ether(C₂H₅)₂ONot SpecifiedSoluble[1][3][4]Qualitative
MethanolCH₃OHNot SpecifiedSolubleQualitative
BenzeneC₆H₆Not SpecifiedSoluble[3]Qualitative
AcetoneC₃H₆ONot SpecifiedSoluble[1]Qualitative
ChloroformCHCl₃Not SpecifiedSoluble[5]Qualitative
HexaneC₆H₁₄Not SpecifiedSoluble[5]Qualitative

Note: The term "soluble" is a qualitative descriptor and does not provide the precise concentration required for many research and development applications. The lack of quantitative data underscores the need for experimental determination of this compound's solubility in relevant organic solvents to support process development, formulation, and chemical synthesis.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method followed by Gravimetric Analysis

The following protocol details a reliable and widely used method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of achieving solid-liquid equilibrium at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath with precise temperature control (± 0.1 °C)

  • Glass vials or flasks with airtight screw caps

  • Magnetic stir bars

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass vials for sample collection and evaporation

  • Drying oven or vacuum desiccator

  • Calibrated thermometers

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Add a magnetic stir bar to each vial and seal them tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker bath set to the desired experimental temperature.

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be done by gentle heating in a fume hood or by using a rotary evaporator. Ensure the temperature is kept well below the boiling point of this compound to avoid any loss of the solute.

    • Once the solvent is evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant mass is achieved.

    • Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.

Calculation of Solubility

The solubility can be expressed in various units:

  • Grams of solute per 100 g of solvent:

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

    • Solubility ( g/100g solvent) = (Mass of dry solute / Mass of solvent) x 100

  • Mole fraction (χ):

    • Moles of solute = Mass of dry solute / Molar mass of this compound (171.04 g/mol )

    • Moles of solvent = Mass of solvent / Molar mass of the solvent

    • Mole fraction (χ) = Moles of solute / (Moles of solute + Moles of solvent)

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_solid Add excess This compound prep_solvent Add known amount of solvent prep_solid->prep_solvent to vial equilibration Shake at constant temperature for 24-48h prep_solvent->equilibration settling Settle for >2h equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter into pre-weighed vial sampling->filtration weigh_solution Weigh solution filtration->weigh_solution evaporation Evaporate solvent weigh_solution->evaporation weigh_solute Weigh dry solute evaporation->weigh_solute calculation Calculate solubility weigh_solute->calculation logical_relationship start Start setup Prepare Mixture (Excess Solute + Solvent) start->setup equilibrium Achieve Solid-Liquid Equilibrium setup->equilibrium Constant T Shaking separation Separate Saturated Solution from Solid equilibrium->separation Settling & Filtration measurement Measure Mass of Solution and Solute separation->measurement Gravimetric Analysis calculation Calculate Solubility (g/100g solvent, mole fraction) measurement->calculation end End calculation->end

References

A Technical Guide to the Physicochemical Properties of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-bromotoluene, a key intermediate in organic synthesis. The document details its melting and boiling points, the standardized experimental protocols for their determination, and a logical visualization of its physical states as a function of temperature.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic applications. The following table summarizes these key quantitative data.

PropertyValueConditions
Melting Point26-29 °CStandard Pressure
Boiling Point184-185 °C760 Torr (Standard Pressure)

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The methodologies outlined below are standard procedures employed in research and quality control laboratories.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is a solid at room temperature, is determined using the capillary method. This can be performed with either a manual apparatus (like a Thiele tube) or a digital melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1] The tube is then tapped to ensure the sample is compact at the bottom.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Heating (Optional): The sample can be heated rapidly to get an approximate melting range. This first sample is then discarded.

  • Slow Heating for Accuracy: For an accurate measurement, a fresh sample is heated to about 20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute.[2]

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has turned into a clear liquid.[1]

Boiling Point Determination (Distillation and Capillary Method)

The boiling point of this compound is the temperature at which its vapor pressure equals the atmospheric pressure.[3][4] A common and accurate method for its determination is through distillation. An alternative, simpler method for small quantities is the capillary method.

Distillation Method Procedure:

  • Apparatus Setup: A distillation apparatus is assembled with a flask containing this compound, a condenser, and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The this compound is heated. As it boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the substance at the given atmospheric pressure.

Capillary Method Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Heating: The test tube is gently heated in a water or oil bath. Air trapped in the capillary tube will slowly bubble out.

  • Observation: As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Temperature Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[5]

Physical State Transitions of this compound

The physical state of this compound is dependent on its temperature. The following diagram illustrates the relationship between temperature and the physical state of this compound, highlighting its melting and boiling points as critical transition temperatures.

G Figure 1: Physical State of this compound vs. Temperature cluster_states Physical States Solid Solid State Liquid Liquid State Solid->Liquid Heating Melting Melting Point (26-29 °C) Liquid->Solid Cooling Gas Gaseous State Liquid->Gas Heating Boiling Boiling Point (184-185 °C) Gas->Liquid Cooling

References

The Discovery and Synthesis of 4-Bromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of 4-bromotoluene, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. We delve into the seminal discoveries of the 19th century that laid the groundwork for its synthesis, present its key physicochemical properties in a structured format, and provide detailed experimental protocols for its preparation based on historical methods. This guide also includes visualizations of the core chemical transformations, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Overview: From Diazonium Salts to Brominated Aromatics

The story of this compound is intrinsically linked to two pivotal 19th-century discoveries in organic chemistry: the diazotization of aromatic amines and the subsequent development of methods for replacing the diazonium group.

In 1858, the German chemist Peter Griess made the groundbreaking discovery of diazonium salts by treating aromatic amines with nitrous acid.[1][2] This new class of compounds, characterized by the -N₂⁺ group, proved to be remarkably versatile intermediates. Griess's work, initially focused on the creation of azo dyes, opened up a new frontier in synthetic organic chemistry.[3][4]

Building upon Griess's discovery, chemists soon developed methods to replace the diazonium group with a variety of substituents. In 1884, Traugott Sandmeyer discovered that aryl diazonium salts could be converted to aryl halides using copper(I) salts as catalysts. This reaction, now known as the Sandmeyer reaction , provided a reliable method for introducing halogens, including bromine, onto an aromatic ring.

Another significant contribution came from Ludwig Gattermann , who developed a modification of the Sandmeyer reaction that used copper powder in the presence of the corresponding halogen acid.

While the exact first synthesis of this compound is not definitively documented in readily available literature, early preparations are attributed to the work of Glinzer and Fittig in 1865 and Hübner and Wallach in 1870 . These early methods relied on the diazotization of p-toluidine (B81030) followed by a displacement reaction to introduce the bromine atom, a pathway that remains a cornerstone of its synthesis today. The procedures outlined in the renowned "Organic Syntheses" collection for the preparation of bromotoluene isomers are based on these foundational methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₇Br
Molecular Weight 171.04 g/mol
CAS Number 106-38-7
Appearance White crystalline low melting mass
Melting Point 26-29 °C
Boiling Point 184 °C
Density 1.39 g/mL at 25 °C
Solubility in Water <0.1 g/100 mL at 24 °C
Solubility in Organic Solvents Soluble in ethanol, ether, and benzene
Refractive Index (n_D^20) 1.549
Flash Point 85 °C (185 °F)

Experimental Protocols for the Synthesis of this compound

The following protocols are based on the classic Sandmeyer reaction, adapted from the procedures detailed in "Organic Syntheses," which themselves are refinements of the original 19th-century methods.

Diazotization of p-Toluidine

This initial step involves the conversion of the primary aromatic amine, p-toluidine, into a diazonium salt.

Materials:

  • p-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Ice

  • Water

Procedure:

  • In a flask, a solution of p-toluidine and concentrated sulfuric acid in water is prepared.

  • The flask is cooled in an ice bath to a temperature below 10 °C.

  • A solution of sodium nitrite in water is added slowly to the cooled p-toluidine solution. The temperature must be carefully maintained below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • The completion of the diazotization can be tested using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

Sandmeyer Reaction: Bromination

The newly formed diazonium salt is then reacted with a copper(I) bromide solution to yield this compound.

Materials:

  • p-Toluidine diazonium salt solution (from the previous step)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr)

  • Steam distillation apparatus

Procedure:

  • A solution of copper(I) bromide in hydrobromic acid is prepared and brought to a boil in a separate flask equipped for steam distillation.

  • The cold diazonium salt solution is added slowly to the boiling cuprous bromide solution.

  • A vigorous reaction occurs with the evolution of nitrogen gas.

  • Steam is passed through the reaction mixture to distill the this compound as it is formed.

  • The distillate, containing this compound and water, is collected.

  • The this compound is separated from the aqueous layer, washed, dried, and purified by distillation.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflow for the synthesis of this compound.

sandmeyer_reaction p_toluidine p-Toluidine diazonium_salt p-Tolyl Diazonium Salt p_toluidine->diazonium_salt NaNO₂, H₂SO₄, 0-5 °C bromotoluene This compound diazonium_salt->bromotoluene CuBr, HBr, Heat

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

experimental_workflow start Start: p-Toluidine diazotization Diazotization (NaNO₂, H₂SO₄, <10 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, HBr, Heat) diazotization->sandmeyer distillation Steam Distillation sandmeyer->distillation separation Separation & Washing distillation->separation purification Final Purification (Distillation) separation->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The history of this compound is a testament to the foundational discoveries in organic chemistry that continue to be relevant in modern synthesis. From the pioneering work of Griess on diazonium salts to the development of robust halogenation reactions by Sandmeyer and Gattermann, the pathway to this important chemical intermediate was paved by ingenuity and systematic investigation. The experimental protocols, refined over more than a century, provide a reliable means for its production. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the history, properties, and synthesis of this compound is invaluable for its effective application and for the innovation of new synthetic methodologies.

References

The Synthetic Nature of 4-Bromotoluene and the Abundant World of Naturally Occurring Brominated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of scientific literature reveals no evidence of the natural occurrence of 4-bromotoluene or its derivatives. This compound is consistently identified as a synthetic chemical with significant applications in the pharmaceutical and chemical industries.[1][2] In contrast, the natural world, particularly the marine environment, is a prolific source of a vast and structurally diverse array of other organobromine compounds. This guide provides a comprehensive overview of these naturally occurring brominated aromatic compounds, their sources, biosynthesis, and methods for their isolation and characterization, which are of significant interest to the fields of natural product chemistry and drug discovery.

This compound: A Product of Chemical Synthesis

This compound, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an aryl bromide derived from toluene.[3] It is a white crystalline solid at room temperature and serves as a crucial intermediate and solvent in various industrial processes.[2][4] Its primary applications include its use in the synthesis of pharmaceuticals, such as the antihypertensive drug losartan, as well as in the manufacturing of pesticides and other organic compounds.[2][5]

The synthesis of this compound is typically achieved through two main chemical routes:

  • Bromination of Toluene: This method involves the direct bromination of toluene. However, controlling the reaction to selectively produce the para isomer (this compound) is challenging, often resulting in a mixture of ortho, meta, and para isomers that are difficult to separate.[5]

  • Diazotization of p-Toluidine: This is the preferred industrial method for producing high-purity this compound. It involves the diazotization of p-toluidine, followed by a Sandmeyer reaction using cuprous bromide.[2][5][6]

Given its well-established synthetic origins and its absence in natural product databases, the focus of this guide now shifts to the rich and diverse world of naturally occurring brominated aromatic compounds.

The Abundance of Naturally Occurring Brominated Aromatic Compounds

The marine environment is a treasure trove of halogenated natural products, with organobromine compounds being the most prevalent.[7][8] Marine organisms, including algae, sponges, cyanobacteria, and tunicates, have evolved unique biochemical pathways to incorporate bromine from seawater into complex organic molecules.[7][8][9] These compounds play various ecological roles, including chemical defense and signaling.

Major Classes of Naturally Occurring Brominated Aromatics

The structural diversity of these compounds is immense. Some of the most well-studied classes include:

  • Bromophenols: This is one of the largest and most widespread classes of brominated natural products. They are particularly abundant in marine algae (Rhodophyta, Phaeophyta, and Chlorophyta).[7][8][10] The structures can range from simple brominated phenols to complex bis- and poly-phenolic ethers.

  • Bromoindoles: A diverse group of alkaloids containing a brominated indole (B1671886) scaffold. A famous historical example is Tyrian purple (6,6'-dibromoindigo), a dye extracted from marine mollusks.

  • Bromopyrroles: These compounds are frequently isolated from marine sponges and bacteria.

  • Brominated Tyrosine Derivatives: Marine sponges of the order Verongida are particularly known for producing a wide array of complex metabolites derived from brominated tyrosine.

Data Presentation: Examples of Naturally Occurring Brominated Aromatic Compounds
Compound ClassExample CompoundNatural SourceReported Biological Activity
Bromophenols 2,4,6-TribromophenolMarine algae (e.g., Rhodomela sp.)Antibacterial, Antifouling
LanosolMarine red algae (e.g., Odonthalia sp.)Antibacterial, Antifungal
Bromoindoles 6,6'-Dibromoindigo (Tyrian Purple)Marine mollusks (Murex sp.)Dye, historically used
2,5,6-Tribromo-1-methylgramineMarine sponge (Zoobotryon verticillatum)Cytotoxic, Antifouling
Bromopyrroles PentabromopseudilinMarine bacterium (Alteromonas luteoviolacea)Potent antibacterial
Bromotyrosines AerothioninMarine sponge (Verongia aerophoba)Cytotoxic, Antimicrobial

Biosynthesis of Brominated Natural Products

The biosynthesis of these compounds is a fascinating area of study. The key enzymes involved are vanadium-dependent bromoperoxidases (VBPOs) . These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater using hydrogen peroxide as an oxidant, generating a reactive brominating species (often considered a bromonium ion equivalent, "Br⁺"). This electrophilic bromine species then reacts with electron-rich aromatic substrates, such as phenols or indoles, to produce the brominated natural products.

Generalized Biosynthetic Pathway

The following diagram illustrates a simplified, generalized pathway for the enzymatic bromination of an aromatic precursor.

Caption: Generalized enzymatic bromination of an aromatic precursor by vanadium bromoperoxidase.

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of novel brominated natural products is a cornerstone of marine natural product chemistry. While specific protocols vary depending on the source organism and the target compounds, a general workflow can be described.

General Experimental Workflow
  • Collection and Extraction:

    • The marine organism (e.g., algae, sponge) is collected and typically frozen or lyophilized.

    • The dried material is ground and extracted sequentially with solvents of increasing polarity, for example, starting with hexane (B92381) or dichloromethane, followed by ethyl acetate, and then methanol.

  • Chromatographic Fractionation:

    • The crude extracts are subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or reversed-phase (C18) stationary phases.

    • Fractions are guided by bioassays (e.g., antimicrobial, cytotoxicity assays) or by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Bioactive or chemically interesting fractions are further purified using repeated chromatographic steps, with HPLC being the primary tool for obtaining pure compounds.

  • Structure Elucidation:

    • The structure of the purified compound is determined using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator of a brominated compound.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish the connectivity of the molecule.

    • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the complete 3D structure.

Logical Relationship Diagram for Compound Discovery

DiscoveryWorkflow Collection Sample Collection (e.g., Marine Sponge) Extraction Solvent Extraction (e.g., MeOH/DCM) Collection->Extraction Fractionation Chromatographic Fractionation (e.g., VLC, Column) Extraction->Fractionation Bioassay Bioassay Screening (e.g., Antimicrobial) Fractionation->Bioassay Purification HPLC Purification Fractionation->Purification Chemically Interesting Fractions Bioassay->Purification Active Fractions Structure Structure Elucidation (NMR, MS) Purification->Structure PureCompound Pure Brominated Natural Product Structure->PureCompound

Caption: A typical workflow for the discovery of bioactive brominated natural products.

Conclusion

While this compound and its derivatives are products of industrial synthesis and are not found in nature, the study of naturally occurring brominated aromatic compounds is a rich and rewarding field. The vast structural diversity and potent biological activities of these marine-derived metabolites present significant opportunities for drug discovery and development. Understanding their biosynthesis and developing robust methods for their isolation and characterization are critical for unlocking their full therapeutic potential. For researchers in this field, the focus remains on the remarkable chemical ingenuity of marine organisms, which continue to be a source of novel and inspiring molecular architectures.

References

Methodological & Application

Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in the landscape of organic synthesis, 4-Bromotoluene (p-bromotoluene) serves as a versatile precursor for a multitude of complex molecules. Its unique structure, featuring a bromine atom and a methyl group on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This compound is particularly crucial in the synthesis of antihypertensive drugs like Losartan and Irbesartan.[2][4][5]

These application notes provide detailed protocols and quantitative data for key synthetic transformations involving this compound, aimed at researchers, scientists, and professionals in drug development.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound. This compound reacts with arylboronic acids to yield substituted biphenyls, which are common scaffolds in pharmaceuticals and liquid crystals.[6][7]

Suzuki_Coupling cluster_reactants cluster_products r1 This compound r2 Arylboronic Acid r1_img catalyst Pd Catalyst Base r1_img->catalyst + r2_img r2_img->catalyst p1 4-Aryl-toluene p1_img catalyst->p1_img

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound - Reaction Conditions and Yields

Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acid Pd(OAc)₂ / TDTAT K₂CO₃ Water 80 1 95 [6]
p-Toluenesulfinate Pd(OAc)₂ / dppe CaO NMP 150 8 86 [8]

| Phenylboronic acid | Polyionic gel-Pd(0) | CsF | DMF/Water | 95 | Flow | ~95 |[9] |

Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl [8]

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (3.42 g, 20 mmol), sodium p-toluenesulfinate (3.56 g, 20 mmol), palladium acetate (B1210297) (0.0225 g, 0.1 mmol), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (0.0478 g, 0.12 mmol), and calcium oxide (6.73 g, 120 mmol).

  • Solvent Addition: Add 60 mL of N-methyl-2-pyrrolidone (NMP) to the flask.

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture to 150°C with stirring for 8 hours.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to determine the yield of 4,4'-dimethylbiphenyl. The reported yield is 86%.[8]

  • Purification: The product can be purified by recrystallization or column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples this compound with an alkene, such as styrene (B11656), to form a substituted alkene. This reaction is pivotal for synthesizing stilbene (B7821643) derivatives and other complex olefinic compounds.[2][10]

Heck_Reaction cluster_reactants cluster_products r1 This compound r2 Alkene r1_img catalyst Pd Catalyst Base r1_img->catalyst + r2_img r2_img->catalyst p1 Substituted Alkene p1_img catalyst->p1_img

Caption: General scheme of the Heck-Mizoroki reaction with this compound.

Table 2: Heck Reaction of this compound with Styrene - Conditions and Yields | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / DAB-Cy | Cs₂CO₃ | DMF | 140 | 24 | 98 |[11] | | In situ Pd-NHC | K₂CO₃ | NMP | 120 | 2 | >95 |[5] | | Pd(OAc)₂ / [PAIM][NTf₂] | [PAIM][NTf₂] (IL) | [BMIM][PF₆] | 120 | 1 | 96 |[11] |

Experimental Protocol: Heck Reaction with Styrene [11]

  • Reaction Setup: To a reaction vessel, add this compound (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), 1,4-dicyclohexyl-diazabutadiene (DAB-Cy) ligand (0.01 mmol), and Cs₂CO₃ (2 mmol).

  • Solvent Addition: Add 3 mL of dimethylformamide (DMF).

  • Reaction Conditions: Seal the vessel and heat the mixture to 140°C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the trans-4-methylstilbene product.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, enabling the synthesis of N-arylated amines from this compound and a primary or secondary amine.[12] It is widely used in the pharmaceutical industry for synthesizing amine-containing drug candidates.[13]

Buchwald_Hartwig_Amination cluster_reactants cluster_products r1 This compound r2 Amine (R₂NH) r1_img catalyst Pd Catalyst Base r1_img->catalyst + r2_img r2_img->catalyst p1 N-Aryl Amine p1_img catalyst->p1_img Grignard_Formation cluster_reactants cluster_products r1 This compound r2 Magnesium r1_img catalyst Anhydrous Ether (e.g., THF, Et₂O) r1_img->catalyst + r2_img r2_img->catalyst p1 p-Tolylmagnesium bromide p1_img catalyst->p1_img Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Add Anhydrous Solvent under Inert Atmosphere setup->solvent heat Heat and Stir (Monitor by TLC/GC) solvent->heat Start cool Cool to Room Temperature heat->cool Reaction Complete filter Filter (e.g., through Celite) cool->filter extract Aqueous Work-up & Solvent Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography, Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

References

Application Notes: 4-Bromotoluene as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromotoluene (p-bromotoluene) is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry.[1][2] Its chemical structure, featuring a bromine atom and a methyl group on a benzene (B151609) ring, offers a unique combination of reactivity and versatility. The bromine atom serves as an excellent leaving group, making this compound highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of Active Pharmaceutical Ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of key pharmaceutical agents.

Key Applications in Drug Synthesis

This compound is a crucial building block for several classes of therapeutic agents, most notably antihypertensive and anticancer drugs.[1][3][4] Its predictable reactivity allows for its efficient incorporation into intricate drug molecules, thereby accelerating drug discovery and development pipelines.[1]

  • Antihypertensive Agents: this compound is a key starting material in the synthesis of angiotensin II receptor blockers like Losartan and Irbesartan, which are widely prescribed for managing hypertension.[3][5][6] The synthesis of these molecules often involves creating a biphenyl (B1667301) scaffold, a transformation readily achieved using this compound via Suzuki-Miyaura cross-coupling.[3][6]

  • Anticancer Agents: In oncology research, this compound serves as a precursor for developing promising anticancer compounds.[1][3] It is used in the synthesis of aromatic diselenides and S-trityl-L-cysteine based inhibitors, which have demonstrated potent antitumor activity in various cancer models, including lung, breast, and cervical cancer.[3]

Experimental Protocols

The following protocols detail key chemical transformations of this compound that are instrumental in pharmaceutical synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

This reaction is fundamental for creating the biphenyl core of angiotensin receptor blockers like Losartan and Irbesartan.[3]

Reaction Scheme: this compound + Phenylboronic acid → 4-Methylbiphenyl

Methodology:

  • To a reaction flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Palladium(II) acetate (B1210297) (0.1 mol%).[7]

  • Add a suitable ligand, for example, a phosphine-based ligand, in a 1:1.2 Pd:P molar ratio.[7]

  • Add a base, such as potassium hydroxide (B78521) or potassium carbonate.[3][8]

  • Add a solvent system, for example, a mixture of toluene (B28343) and water.[6]

  • Heat the reaction mixture at 80-95°C for several hours (e.g., 3-10 hours), monitoring the reaction progress by TLC or GC.[6][9]

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the biphenyl derivative.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol is widely used for the formation of C-N bonds, a common linkage in many pharmaceutical compounds.[10][11]

Reaction Scheme: this compound + Amine (e.g., Piperazine) → N-(p-tolyl)piperazine

Methodology:

  • In an inert atmosphere (e.g., under Nitrogen), combine this compound (1.0 equiv.), the desired amine (e.g., piperazine, 1.0-2.0 equiv.), a palladium catalyst (e.g., Pd(dba)₂ or Pd(OAc)₂), and a suitable ligand (e.g., (±)-BINAP or DavePhos).[10][12]

  • Add a base, such as sodium tert-butoxide (NaO-t-Bu) or potassium tert-amylate.[10][12]

  • Add an anhydrous aprotic solvent, such as m-xylene (B151644) or toluene.[10][12]

  • Heat the mixture, for example, to 100°C, until the starting material is consumed (monitor by TLC or LC-MS).[13]

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the N-arylated product.

Protocol 3: Grignard Reaction for Carbon-Carbon Bond Formation

The Grignard reaction is a classic method to form C-C bonds and is used to create intermediates for various APIs.[14][15] For example, it can be used to synthesize p-toluic acid.[15]

Reaction Scheme:

  • This compound + Mg → p-Tolylmagnesium bromide

  • p-Tolylmagnesium bromide + CO₂ → p-Toluic acid (after acidic workup)

Methodology:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add anhydrous tetrahydrofuran (B95107) (THF).[15]

    • Add a solution of this compound in anhydrous THF dropwise to initiate the reaction.[15]

    • Reflux the mixture until the magnesium is consumed to form the Grignard reagent, p-tolylmagnesium bromide.

  • Carboxylation:

    • Cool the Grignard reagent in an ice bath.

    • Carefully add crushed dry ice (solid CO₂) to the solution.

    • Allow the mixture to warm to room temperature and stir.

  • Workup and Isolation:

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with an organic solvent like ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the crude p-toluic acid.

    • Recrystallize the product to obtain pure p-toluic acid.[15]

Protocol 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for coupling aryl halides with terminal alkynes, creating structures found in various modern pharmaceuticals.[16][17]

Reaction Scheme: this compound + Terminal Alkyne → 4-Methyl-1-(alkynyl)benzene

Methodology:

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an anhydrous solvent like toluene or THF.[18]

  • Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), typically 3 mol%.[18]

  • Add a copper(I) cocatalyst, like copper(I) iodide (CuI), typically 5 mol%.[18]

  • Add an amine base, such as triethylamine (B128534) (Et₃N), 3.0 equiv.[18]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/GC).

  • Filter the reaction mixture to remove any solids and concentrate the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography to isolate the desired coupled product.[18]

Data Presentation

Table 1: Summary of Reaction Yields and Conditions

Reaction TypeReactantsCatalyst/ReagentsSolventTemperatureTimeYield (%)Reference
Suzuki CouplingThis compound, Phenylboronic AcidPd catalyst, BaseToluene/Water95 °C10 min85% (conversion)[9]
Suzuki CouplingThis compound, Phenylboronic AcidPd(OAc)₂, Ligand P1--~150 min~95%[7]
Buchwald-HartwigThis compound, PiperazinePd(dba)₂/(±)BINAP, NaO-t-Bum-Xylene--High Selectivity[10]
Grignard ReactionThis compound, Mg, CO₂Anhydrous THFReflux-55.3%[15]
Sonogashira Coupling4-Iodotoluene, PhenylacetylenePd on solid support, Cu₂OTHF-DMA80 °C-60%[19]

Table 2: Anticancer Activity of this compound Derivatives

Compound TypeCancer Cell LinesActivity MetricValue (µM)Reference
Aromatic DiselenidesBreast, Lung, CervicalIC₅₀15.2 - 22.5[3]
S-trityl-L-cysteine based inhibitorsLung Cancer Models-Potent Antitumor Activity[3]

Visualizations

G

G

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and substituted aromatic compounds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers broad functional group tolerance, high yields, and stereospecificity, making it an invaluable tool in medicinal chemistry and drug development.[4][5][6] 4-Bromotoluene is a commonly employed aryl halide in Suzuki couplings, serving as a versatile building block for the synthesis of more complex molecular architectures. These reactions are pivotal in the synthesis of numerous industrially significant compounds, including pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Core Concepts of the Suzuki Coupling Reaction

The Suzuki coupling reaction generally involves three key steps in its catalytic cycle:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[1][3] This is often the rate-determining step.[3]

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, a process activated by a base.[1][3]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[1][3]

Data Presentation: Suzuki Coupling of this compound with Phenylboronic Acid

The following table summarizes quantitative data from various studies on the Suzuki coupling reaction between this compound and phenylboronic acid, showcasing the impact of different catalysts, bases, and solvents on reaction yield and time.

CatalystBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane (B91453)/H₂O9018Moderate to Good[7]
PdCl₂(Ln@β-CD) (0.01 mol%)K₃PO₄·7H₂OWater90480-100[8]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water606Not specified[2]
Pd nanocrystalsKOH[P₆₆₆₁₄]DBS (ionic liquid)Not specified (Microwave)Not specifiedHigh[9]
Pd@ZPGlyNot specifiedaq. EtOH azeotrope801-24Varies[10]
In situ Pd nanoparticlesK₂CO₃Water80Not specifiedNot specified[11]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a generalized procedure based on common practices reported in the literature.[7][12] Researchers should optimize conditions for their specific substrate and catalyst system.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate (B84403) [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, often in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ + Base pd_biaryl_intermediate Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Oven-dried Schlenk Flask add_reagents Add this compound, Boronic Acid, and Base start->add_reagents inert_atmosphere Establish Inert Atmosphere (e.g., Argon) add_reagents->inert_atmosphere add_catalyst_solvent Add Palladium Catalyst and Degassed Solvent inert_atmosphere->add_catalyst_solvent heat_stir Heat and Stir Reaction Mixture add_catalyst_solvent->heat_stir monitor_reaction Monitor Reaction Progress (TLC, GC-MS) heat_stir->monitor_reaction workup Cool and Perform Aqueous Workup monitor_reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Preparation of p-Tolylmagnesium Bromide from 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the Grignard reagent, p-tolylmagnesium bromide, from 4-bromotoluene. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds, making them invaluable in academic research and the development of novel therapeutics.

Introduction

The preparation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The resulting organomagnesium compound is a potent nucleophile and a strong base, reacting with a wide range of electrophiles. The synthesis of p-tolylmagnesium bromide from this compound is a standard procedure, but requires strict adherence to anhydrous and anaerobic conditions to achieve high yields and prevent unwanted side reactions. This reagent is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials.

Reaction Principle

The primary reaction involves the insertion of a magnesium atom into the carbon-bromine bond of this compound. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are crucial as they solvate and stabilize the Grignard reagent as it forms.

Reaction Scheme:

CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr

Key Considerations and Safety Precautions
  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents like water and alcohols, which will quench the reagent to form toluene.[1][2] All glassware must be rigorously dried, and anhydrous solvents must be used. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent preparation.[4] THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[5][6]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[7] Activation is necessary to expose a fresh magnesium surface. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing.[7][8][9]

  • Exothermic Reaction: The formation of a Grignard reagent is a highly exothermic process.[1][2][10] The reaction rate must be controlled by the slow, dropwise addition of the organohalide solution. An ice-water bath should be kept on hand to cool the reaction if it becomes too vigorous.[1][2]

  • Initiation: The reaction may have an induction period before it begins. Evidence of initiation includes a color change in the solution (becoming cloudy or brown), the disappearance of the iodine color (if used for activation), and a spontaneous increase in temperature or gentle refluxing of the solvent.[5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] The reaction should be conducted in a well-ventilated fume hood.[3][5]

Experimental Protocols

The following protocols describe the preparation of p-tolylmagnesium bromide. Protocol 1 outlines a general laboratory-scale synthesis, while Protocol 2 describes the preparation of a standardized solution.

Protocol 1: General Laboratory Synthesis of p-Tolylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas inlet and outlet (e.g., Schlenk line or balloon)

  • Drying tubes (packed with calcium chloride or another suitable desiccant)[6]

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware overnight at 120°C. Assemble the apparatus while still hot under a stream of inert gas to prevent the entry of atmospheric moisture.[8]

  • Magnesium Activation: Place the magnesium turnings in the three-necked flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. The iodine will sublime and react with the magnesium surface, activating it.[8][9] Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous THF or diethyl ether.

  • Reaction Initiation: Add a small amount of the this compound solution (approximately 10%) from the dropping funnel to the magnesium turnings.[9] The reaction mixture should be stirred. Watch for signs of reaction initiation, which may include gentle bubbling, a cloudy appearance of the solution, and a slight temperature increase.[11] If the reaction does not start, gentle warming with a heating mantle or a heat gun may be necessary.[9]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[8] If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with an ice-water bath.[9]

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain a reflux may be applied for an additional 30-60 minutes to ensure all the magnesium has reacted.[12] The final solution should be cloudy and grayish-brown.

  • Usage: The prepared Grignard reagent is typically used immediately in the subsequent reaction step.[6]

Protocol 2: Preparation of a 1M Solution of p-Tolylmagnesium Bromide in THF

This protocol is adapted from a literature procedure for preparing a standardized solution of the Grignard reagent.[13]

Materials:

  • This compound (3.14 mL, 25 mmol)

  • Magnesium turnings (720 mg, 30 mmol)

  • Anhydrous tetrahydrofuran (THF) (21.86 mL)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Appropriately sized round-bottom flask equipped with a reflux condenser and magnetic stir bar, all under an inert atmosphere.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagents: Add the magnesium turnings to the flask. In a separate, dry, graduated cylinder, measure the required volumes of this compound and THF.

  • Initiation and Formation: Add the solution of this compound in THF to the magnesium turnings. The literature procedure notes that initiation with iodine was not necessary for this specific preparation.[13] The reaction should be monitored for an exotherm.

  • Completion and Cooling: After the reaction is complete (as evidenced by the consumption of most of the magnesium), allow the freshly prepared reagent to cool to room temperature. The solution is ready for use after approximately 3 hours.[13]

Quantitative Data Summary

The following table summarizes typical quantitative data for the preparation of p-tolylmagnesium bromide based on literature examples.

ParameterValue (Example 1)Value (Example 2)Reference
Starting Material This compoundThis compound[6],[13]
Magnesium 40.0 x 10⁻³ mol30 mmol (720 mg)[6],[13]
This compound 40.9 x 10⁻³ mol25 mmol (3.14 mL)[6],[13]
Solvent Anhydrous THFAnhydrous THF[6],[13]
Solvent Volume Not specified21.86 mL[13]
Limiting Reagent MagnesiumThis compound[6],[13]
Theoretical Yield 40.0 x 10⁻³ mol25 mmol[6],[13]
Reported Yield 55.3% (of subsequent product)Not specified (used in situ)[6]
Concentration Not specified~1M[13]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of p-tolylmagnesium bromide.

Grignard_Preparation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_usage 3. Usage prep_glassware Oven-dry and assemble glassware under inert gas prep_reagents Prepare solution of This compound in anhydrous ether/THF activate_mg Activate Mg turnings (e.g., with iodine) prep_reagents->activate_mg initiate_reaction Add small amount of This compound solution to initiate reaction activate_mg->initiate_reaction add_reagent Dropwise addition of remaining this compound solution initiate_reaction->add_reagent reflux Maintain gentle reflux (cool if necessary) add_reagent->reflux complete_reaction Stir to completion reflux->complete_reaction use_grignard Use Grignard reagent in subsequent reaction complete_reaction->use_grignard

Caption: Workflow for the preparation of p-tolylmagnesium bromide.

Signaling Pathway (Reaction Mechanism)

The formation of a Grignard reagent is believed to proceed via a radical mechanism at the surface of the magnesium metal.

Grignard_Mechanism This compound This compound Mg_surface Mg(0) surface This compound->Mg_surface Single Electron Transfer (SET) Radical_Anion [CH3-C6H4-Br]•- Mg_surface->Radical_Anion Aryl_Radical CH3-C6H4• Radical_Anion->Aryl_Radical Fragmentation MgBr_Radical •MgBr Aryl_Radical->MgBr_Radical Recombination on Mg surface Grignard_Reagent p-Tolylmagnesium Bromide (CH3-C6H4-MgBr) MgBr_Radical->Grignard_Reagent

Caption: Proposed radical mechanism for Grignard reagent formation.

References

Application Notes and Protocols: The Heck Reaction of 4-Bromotoluene with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The reaction's tolerance of a wide variety of functional groups makes it a versatile tool in drug discovery and development.

This document provides detailed application notes and protocols for the Heck reaction between 4-bromotoluene and styrene (B11656), yielding 4-methylstilbene, a valuable intermediate in the synthesis of various organic materials and potential pharmaceutical scaffolds.

Reaction Scheme

The overall reaction is as follows:

This compound + Styrene → 4-Methylstilbene

Data Presentation: Comparison of Reaction Conditions

The efficiency and yield of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of various reported conditions for the Heck reaction of aryl bromides with styrene, providing a comparative overview for reaction optimization.

Table 1: Catalyst and Ligand Effects
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10012~95General Literature
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF/H₂O10012High
Pd(OAc)₂NoneK₂CO₃DMF12012>96[1]
Pd(acac)₂DAB-CyCs₂CO₃Dioxane80298[2]
PdCl₂(PPh₃)₂-K₂CO₃NMP120492General Literature
Pd/CNoneNa₂CO₃NMP/H₂O1503High[3]
Table 2: Influence of Base and Solvent

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | ~95 | General Literature | | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100 | 12 | ~90 |[4] | | Pd(OAc)₂/PPh₃ | NaOAc | NMP | 140 | 6 | High | General Literature | | Pd(OAc)₂/None | K₂CO₃ | DMF | 120 | 12 | >96 |[1] | | Pd(OAc)₂/None | Cs₂CO₃ | Dioxane | 100 | 24 | High |[5] | | Pd Nanoparticles | K₂CO₃ | H₂O/EtOH | 130 (MW) | 0.17 | >95 |[6][7] |

Experimental Protocols

Protocol 1: Standard Heck Reaction using Palladium(II) Acetate (B1210297) and Triphenylphosphine (B44618)

This protocol details a standard lab-scale synthesis of 4-methylstilbene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and triphenylphosphine (e.g., 0.04 mmol, 2 mol%).

  • Add anhydrous DMF (e.g., 10 mL) to the flask and stir for 10-15 minutes until the catalyst and ligand dissolve to form a homogeneous solution.

  • To this solution, add this compound (e.g., 2.0 mmol, 1.0 equiv.), styrene (e.g., 2.4 mmol, 1.2 equiv.), and triethylamine (e.g., 2.4 mmol, 1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and 1 M HCl (50 mL).

  • Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) to afford pure 4-methylstilbene.

Protocol 2: Phosphine-Free Heck Reaction under Microwave Irradiation

This protocol offers a more environmentally friendly and rapid synthesis of 4-methylstilbene.[6][7]

Materials:

  • This compound

  • Styrene

  • Palladium on charcoal (Pd/C, 10 wt%) or Palladium nanoparticles

  • Potassium carbonate (K₂CO₃)

  • Water/Ethanol mixture (e.g., 3:1 v/v)

  • Microwave reactor vial

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 equiv.), styrene (e.g., 1.2 mmol, 1.2 equiv.), potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., 0.1 mol%).

  • Add the water/ethanol solvent mixture (e.g., 4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 130-150 °C for 10-20 minutes under microwave irradiation with stirring.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Alkene [H-Pd(II)L₂(Alkene)]⁺X⁻ Beta_Elim->PdH_Alkene Product Red_Elim Reductive Elimination PdH_Alkene->Red_Elim Base Red_Elim->Pd0 - HB-X

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Reactants: This compound, Styrene, Catalyst, Base, Solvent reaction Heat and Stir (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Heck reaction.

Concluding Remarks

The Heck reaction of this compound with styrene is a robust and versatile method for the synthesis of 4-methylstilbene. The choice of reaction conditions, particularly the catalyst system and the use of conventional heating versus microwave irradiation, can significantly impact reaction times and yields. The protocols provided herein offer reliable starting points for researchers, which can be further optimized based on specific laboratory capabilities and desired outcomes. For professionals in drug development, the Heck reaction remains a vital tool for the rapid generation of compound libraries and the synthesis of complex molecular architectures.

References

Application Notes and Protocols: Laboratory Preparation of 4-Bromobenzoic Acid from 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Bromobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The primary method detailed is the oxidation of 4-Bromotoluene utilizing potassium permanganate (B83412) as a robust oxidizing agent. An alternative method employing catalytic oxidation in an acidic medium is also discussed. This guide includes comprehensive experimental procedures, data on expected yields and product characteristics, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

4-Bromobenzoic acid is an aromatic carboxylic acid that serves as a fundamental building block in organic synthesis.[1] Its preparation from this compound via oxidation is a common and effective laboratory procedure.[2] The methyl group of this compound is oxidized to a carboxylic acid, a transformation that can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).[3][4] This reaction is typically performed in an aqueous solution under alkaline or acidic conditions, followed by acidification to precipitate the desired product.[5] An alternative approach involves liquid phase oxidation using oxygen as the oxidant in the presence of a catalyst.[6]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 4-Bromobenzoic acid from this compound via two different oxidative methods.

ParameterPotassium Permanganate OxidationCatalytic Liquid Phase Oxidation
Starting Material This compoundThis compound
Oxidizing Agent Potassium Permanganate (KMnO₄)Oxygen (O₂)
Solvent Water (under alkaline conditions)Glacial Acetic Acid
Catalyst Not applicable (or phase transfer catalyst)Cobalt acetate, Manganese acetate, Potassium bromide
Reaction Temperature Reflux (approx. 100 °C)75-85 °C
Reaction Time ~2.5 - 4 hours~7 hours
Reported Yield 80-82.4%Up to 98%
Product Purity High after recrystallizationUp to 99.6%
Melting Point 251-256 °C252-254 °C

Experimental Protocols

Method 1: Oxidation with Potassium Permanganate under Alkaline Conditions

This protocol details the synthesis of 4-Bromobenzoic acid from this compound using potassium permanganate in an alkaline solution.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

  • Sodium Bisulfite (NaHSO₃) (optional)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, distilled water, and a base such as sodium hydroxide.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture in portions. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux with vigorous stirring for approximately 4 hours.[5] The disappearance of the purple color of the permanganate indicates the progression of the reaction.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite until the solution becomes colorless.[5] Filter the mixture through a Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid or sulfuric acid until the solution is acidic (pH ≈ 2), which will cause the 4-Bromobenzoic acid to precipitate as a white solid.[5]

  • Isolation and Drying: Collect the precipitated 4-Bromobenzoic acid by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any inorganic impurities. Dry the product in a desiccator or a drying oven at a low temperature.

  • Purification (Recrystallization): For higher purity, the crude 4-Bromobenzoic acid can be recrystallized. Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol/water mixture).[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.

Method 2: Catalytic Liquid Phase Oxidation

This method, adapted from patent literature, offers a high-yield alternative using a catalyst and oxygen.[6]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Cobalt Acetate

  • Manganese Acetate

  • Potassium Bromide

  • Oxygen gas

  • Activated Carbon

  • Sodium Hydroxide solution

  • Dilute Sulfuric Acid

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser, charge this compound, glacial acetic acid, cobalt acetate, manganese acetate, and potassium bromide.

  • Reaction: Heat the mixture to 75-85 °C and bubble oxygen gas through the solution at a controlled rate. Maintain the reaction for approximately 7 hours, monitoring the consumption of this compound.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture and filter to obtain the crude 4-Bromobenzoic acid.

  • Purification:

    • Suspend the crude product in water and adjust the pH to 8 with a sodium hydroxide solution.

    • Heat the mixture to 70-90 °C and add activated carbon for decolorization, stirring for about 40 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Heat the filtrate to 80-100 °C and acidify with 10% dilute sulfuric acid to a pH of 2.

    • Cool the solution to room temperature to allow the purified 4-Bromobenzoic acid to crystallize.

    • Collect the crystals by filtration and dry them.

Visualizations

The following diagram illustrates the experimental workflow for the preparation of 4-Bromobenzoic acid using the potassium permanganate oxidation method.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix this compound, Water, and Base add_kmno4 Add KMnO4 in portions start->add_kmno4 Stirring reflux Heat to Reflux (~4 hours) add_kmno4->reflux cool_reaction Cool to Room Temperature reflux->cool_reaction filter_mno2 Filter to remove MnO2 cool_reaction->filter_mno2 acidify Acidify Filtrate (pH ≈ 2) filter_mno2->acidify precipitate Precipitation of 4-Bromobenzoic Acid acidify->precipitate isolate_crude Isolate Crude Product (Vacuum Filtration) precipitate->isolate_crude recrystallize Recrystallize from Ethanol/Water isolate_crude->recrystallize isolate_pure Isolate Pure Product (Vacuum Filtration) recrystallize->isolate_pure dry Dry Product isolate_pure->dry

Caption: Experimental workflow for the synthesis of 4-Bromobenzoic acid.

References

Application Note and Experimental Protocol: Nitration of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. This document outlines a detailed experimental protocol for the nitration of 4-bromotoluene. The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Consequently, the nitration of this compound is expected to primarily yield 4-bromo-2-nitrotoluene, with the potential formation of a smaller amount of 4-bromo-3-nitrotoluene. This protocol is designed for researchers in organic synthesis and drug development, providing a reproducible method for the preparation of nitrated this compound derivatives.

Reaction Scheme

The electrophilic aromatic substitution reaction involves the attack of the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, on the aromatic ring of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of toluene (B28343) and is optimized for a 50 mmol batch scale of this compound.[1][2]

Materials and Equipment:

  • Reagents:

    • This compound (C₇H₇Br)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Deionized Water

    • Diethyl Ether or Dichloromethane (for extraction)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel with pressure equalization

    • Internal thermometer

    • Ice-salt bath

    • Separatory funnel (500 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Apparatus for recrystallization or column chromatography

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 100 mL beaker or flask, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid.

    • Cool this mixture in an ice bath to between 0 and 5 °C.

  • Reaction Setup:

    • Equip a 250 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel.

    • Place the flask in an ice-salt bath to maintain a low temperature.

    • Charge the flask with 8.55 g (0.05 mol) of this compound.

  • Nitration Reaction:

    • Begin stirring the this compound and cool it to 0-5 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred this compound.

    • Maintain the internal reaction temperature below 10 °C throughout the addition. This process should take approximately 30-45 minutes.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for another 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture over approximately 100 g of crushed ice in a 500 mL beaker with stirring.

    • Transfer the resulting mixture to a 500 mL separatory funnel.

    • Extract the product with three 50 mL portions of diethyl ether or dichloromethane.

    • Combine the organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (vent the separatory funnel frequently to release any evolved gas), and finally with another 50 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel.

    • The primary product, 4-bromo-2-nitrotoluene, has a melting point of 45-48 °C.[3]

    • Characterize the product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[4]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Amount (mol)Molar Equivalent
This compoundC₇H₇Br171.048.550.051.0
Nitric Acid (conc.)HNO₃63.01~10.6 mL~0.15~3.0
Sulfuric Acid (conc.)H₂SO₄98.08~12.5 mL~0.23~4.6
4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.03[5]---
4-Bromo-3-nitrotolueneC₇H₆BrNO₂216.03[6]---

Visualizations

Experimental Workflow Diagram

Nitration_Workflow Experimental Workflow for Nitration of this compound prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C addition Slowly Add Nitrating Mixture (Keep Temp < 10 °C) prep_nitrating_mix->addition setup_reaction Setup Reaction Flask (this compound) Cool to 0-5 °C setup_reaction->addition stir_cold Stir in Ice Bath (30 min) addition->stir_cold stir_rt Stir at Room Temperature (1-2 hours) stir_cold->stir_rt quench Quench Reaction (Pour onto Ice) stir_rt->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer (H₂O, NaHCO₃, H₂O) extraction->wash dry_evaporate Dry and Evaporate Solvent (Crude Product) wash->dry_evaporate purify Purify Product (Recrystallization or Chromatography) dry_evaporate->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of nitrated this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Simplified Mechanism of Electrophilic Aromatic Substitution step1 Step 1: Generation of Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ step2 Step 2: Nucleophilic Attack This compound attacks NO₂⁺ step1->step2 intermediate Arenium Ion Intermediate (Resonance Stabilized) step2->intermediate step3 Step 3: Deprotonation HSO₄⁻ removes proton intermediate->step3 product Product Formation (4-Bromo-2-nitrotoluene) step3->product

Caption: Simplified mechanism for the nitration of this compound.

Safety Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent overheating, which could lead to the formation of dinitrated byproducts and an uncontrolled reaction.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

This protocol provides a comprehensive guide for the successful synthesis, purification, and characterization of 4-bromo-2-nitrotoluene, a valuable intermediate for further chemical transformations.

References

Application Notes: 4-Bromotoluene as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromotoluene is a pivotal aromatic intermediate extensively utilized in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and pesticides.[1][2][3][4] Its defined reactivity, particularly the bromine atom's susceptibility to displacement and the methyl group's potential for functionalization, makes it a valuable building block in constructing the complex molecular architectures of modern crop protection agents. These application notes provide detailed protocols and quantitative data for the synthesis of key agrochemical intermediates derived from toluene (B28343) derivatives, highlighting the synthetic strategies employed in the production of the fungicide Trifloxystrobin (B1683241) and the herbicide Fluazifop-butyl (B166162).

Introduction: The Role of this compound in Agrochemicals

This compound (p-bromotoluene) serves as a fundamental precursor in the agrochemical industry.[1][3] The presence of both a bromo and a methyl substituent on the benzene (B151609) ring allows for a variety of chemical transformations. The bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methyl group can be oxidized or halogenated to introduce further functionality. This versatility enables the efficient synthesis of the active ingredients in numerous crop protection products.[2]

Application Example 1: Synthesis of Trifloxystrobin (Fungicide)

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. Its synthesis is a multi-step process that, while not directly starting from this compound, utilizes a closely related ortho-substituted toluene derivative, o-xylene (B151617), which can be synthesized from toluene. The following protocols detail a common synthetic route.

Experimental Protocols

Step 1: Synthesis of 2-Methylbenzoylformic acid methyl ester from o-Xylene

This step involves the oxidation of o-xylene to phthalic acid, followed by conversion to 2-methylbenzoylformic acid methyl ester. A more direct laboratory-scale synthesis often starts from 2-methylbenzoyl cyanide. The following is a representative procedure for the subsequent steps.

Protocol 1: Preparation of (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate

  • Reaction Setup: To a solution of methyl 2-(2-methylphenyl)-2-oxoacetate (1.0 eq) in methanol (B129727) (5-10 vol), add hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. The crude product is then methylated using dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone. Purify the final product by column chromatography.

Protocol 2: Bromination of the Methyl Group

  • Reaction Setup: Dissolve (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloroethane.

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction Conditions: Reflux the mixture for 2-4 hours under illumination with a UV lamp.

  • Work-up and Purification: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate (B1220275) solution and then water. Dry the organic layer and concentrate to yield the crude (E)-methyl 2-(bromomethyl)phenyl-2-(methoxyimino)acetate.

Protocol 3: Synthesis of Trifloxystrobin

  • Reaction Setup: In a reaction vessel, dissolve 3-(trifluoromethyl)acetophenone oxime (1.0 eq) in a solvent such as DMF or acetonitrile.

  • Reagents: Add a base, for example, potassium carbonate (1.5 eq), and stir the mixture.

  • Reaction Conditions: Add the (E)-methyl 2-(bromomethyl)phenyl-2-(methoxyimino)acetate (1.0 eq) dropwise to the mixture and stir at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain trifloxystrobin.

Quantitative Data Summary for Trifloxystrobin Synthesis
StepReactant 1Molar Ratio (eq)Reactant 2Molar Ratio (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Methyl 2-(2-methylphenyl)-2-oxoacetate1.0Hydroxylamine hydrochloride1.2MethanolRT4-685-90>95
2 (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate1.0N-Bromosuccinimide1.05CCl4Reflux2-480-85>90
3 (E)-methyl 2-(bromomethyl)phenyl-2-(methoxyimino)acetate1.03-(Trifluoromethyl)acetophenone oxime1.0DMFRT12-1670-80>98

Synthesis Pathway Diagram

Trifloxystrobin_Synthesis cluster_final_step Final Condensation o_xylene o-Xylene intermediate1 Methyl 2-(2-methylphenyl)-2-oxoacetate o_xylene->intermediate1 Oxidation & Esterification intermediate2 (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate intermediate1->intermediate2 Hydroxylamine HCl, NaOAc; then (CH3)2SO4, K2CO3 intermediate3 (E)-methyl 2-(bromomethyl)phenyl-2-(methoxyimino)acetate intermediate2->intermediate3 NBS, AIBN trifloxystrobin Trifloxystrobin intermediate3->trifloxystrobin reactant 3-(Trifluoromethyl)acetophenone oxime reactant->trifloxystrobin

Caption: Synthetic pathway for Trifloxystrobin from o-Xylene.

Application Example 2: Synthesis of Fluazifop-butyl (Herbicide)

Fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds. Its synthesis involves the coupling of a substituted pyridine (B92270) with a phenoxypropionic acid derivative. While a direct synthesis from this compound is not the primary route, intermediates can be prepared from toluene derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyphenoxypropionic Acid

A key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, is often synthesized from hydroquinone (B1673460) and a chiral derivative of lactic acid.

Protocol 2: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970)

This intermediate can be synthesized through various methods, often involving multi-step reactions starting from pyridine derivatives.

Protocol 3: Synthesis of Fluazifop (B150276) Acid

  • Reaction Setup: In a suitable solvent like DMF, combine (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) and 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Reagents: Add a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 8-12 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and acidify with HCl. Extract the product with an organic solvent, wash, dry, and concentrate to yield fluazifop acid.

Protocol 4: Esterification to Fluazifop-butyl

  • Reaction Setup: Dissolve fluazifop acid (1.0 eq) in n-butanol.

  • Reagents: Add a catalytic amount of a strong acid like sulfuric acid.

  • Reaction Conditions: Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours.

  • Work-up and Purification: Cool the reaction, neutralize the acid, and remove excess butanol. The crude product can be purified by distillation under reduced pressure.

Quantitative Data Summary for Fluazifop-butyl Synthesis
StepReactant 1Molar Ratio (eq)Reactant 2Molar Ratio (eq)SolventTemperature (°C)Time (h)Yield (%)
3 (R)-2-(4-Hydroxyphenoxy)propionic acid1.02-chloro-5-(trifluoromethyl)pyridine1.0DMF80-1008-1285-95
4 Fluazifop acid1.0n-ButanolExcessn-ButanolReflux4-690-98

Experimental Workflow Diagram

Fluazifop_Butyl_Workflow start Start Materials ((R)-2-(4-hydroxyphenoxy)propionic acid, 2-chloro-5-(trifluoromethyl)pyridine) coupling Nucleophilic Aromatic Substitution (Fluazifop Acid Synthesis) start->coupling K2CO3, DMF esterification Fischer Esterification (Fluazifop-butyl Synthesis) coupling->esterification n-Butanol, H2SO4 (cat.) purification Purification (Distillation) esterification->purification product Fluazifop-butyl purification->product

Caption: General workflow for the synthesis of Fluazifop-butyl.

Conclusion

Toluene and its derivatives, such as this compound and o-xylene, are indispensable intermediates in the agrochemical industry. The protocols and data presented herein for the synthesis of trifloxystrobin and fluazifop-butyl illustrate the chemical strategies used to construct these complex and commercially important molecules. These application notes serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols for Cu/Pd-Catalyzed Decarboxylative Cross-Coupling with 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cu/Pd-catalyzed decarboxylative cross-coupling reaction is a powerful synthetic tool for the formation of carbon-carbon bonds, offering a significant advantage over traditional cross-coupling methods by utilizing readily available and stable carboxylic acids as coupling partners instead of organometallic reagents.[1] This methodology is particularly valuable in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials. This document provides detailed application notes and a reproducible protocol for the decarboxylative cross-coupling of aromatic carboxylic acids with 4-bromotoluene, a common building block in organic synthesis.

The reaction proceeds via a bimetallic catalytic system where a copper catalyst facilitates the decarboxylation of the carboxylic acid to form an organocopper intermediate, and a palladium catalyst mediates the cross-coupling of this intermediate with an aryl halide.[1] This dual catalytic cycle allows for a broad substrate scope and functional group tolerance under relatively mild conditions.

Data Presentation

The following table summarizes the yields of biaryl products from the Cu/Pd-catalyzed decarboxylative cross-coupling of various potassium carboxylates with this compound. The data is based on the pioneering work of Goossen and coworkers, demonstrating the versatility of this methodology.

EntryCarboxylic Acid SaltProductYield (%)
1Potassium 2-nitrobenzoate (B253500)4-Methyl-2'-nitrobiphenyl99
2Potassium 2-chlorobenzoate2-Chloro-4'-methylbiphenyl85
3Potassium 2-iodobenzoate2-Iodo-4'-methylbiphenyl78
4Potassium 2-formylbenzoate4'-Methylbiphenyl-2-carbaldehyde75
5Potassium 2-cyanobenzoate4'-Methylbiphenyl-2-carbonitrile91
6Potassium 2-acetylbenzoate1-(4'-Methyl-[1,1'-biphenyl]-2-yl)ethan-1-one87

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-methyl-2'-nitrobiphenyl via the Cu/Pd-catalyzed decarboxylative cross-coupling of potassium 2-nitrobenzoate with this compound. This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment
  • Reactants:

    • Potassium 2-nitrobenzoate

    • This compound

  • Catalysts and Ligands:

  • Base and Additives:

    • Potassium carbonate (K₂CO₃)

    • 3 Å Molecular Sieves

  • Solvent:

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

General Procedure

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add potassium 2-nitrobenzoate (1.2 equiv.), potassium carbonate (2.0 equiv.), and 3 Å molecular sieves (a small amount to ensure anhydrous conditions).

  • Add the catalysts and ligand: Palladium(II) acetylacetonate (1 mol%), Copper(I) iodide (3 mol%), and 1,10-phenanthroline (5 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.

  • Add this compound (1.0 equiv.) to the reaction mixture via syringe.

Reaction Execution:

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 160 °C and maintain this temperature for 24 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the Cu/Pd-catalyzed decarboxylative cross-coupling reaction.

G Cu/Pd-Catalyzed Decarboxylative Cross-Coupling Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)-Ar'(L_n) PdII_Aryl->PdII_Diaryl Transmetalation (from Cu cycle) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar') CuI_X Cu(I)X CuI_Carboxylate Ar'COO-Cu(I) CuI_X->CuI_Carboxylate Anion Exchange (Ar'COOK) CuI_Aryl Ar'-Cu(I) CuI_Carboxylate->CuI_Aryl Decarboxylation (-CO2) CuI_Aryl->CuI_X Transmetalation (to Pd cycle) caption Catalytic cycle of the Cu/Pd-catalyzed decarboxylative cross-coupling.

Caption: Catalytic cycle of the Cu/Pd-catalyzed cross-coupling.

Experimental Workflow

The following diagram outlines the general workflow for performing the Cu/Pd-catalyzed decarboxylative cross-coupling reaction in a laboratory setting.

G Experimental Workflow start Start setup Reaction Setup: - Add reagents, catalysts, base, and solvent - Inert atmosphere start->setup reaction Reaction: - Heat to 160 °C - Stir for 24 hours setup->reaction workup Work-up: - Quench reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, GC-MS purification->analysis end End analysis->end caption A typical experimental workflow for the cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromotoluene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals undertaking the purification of crude 4-bromotoluene by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a white crystalline solid or a clear, pale yellow liquid at room temperature.[1] Key physical properties are summarized in the table below.

Q2: What are the common impurities in crude this compound?

A2: The most common impurity is its isomer, o-bromotoluene, which is often formed as a byproduct during the synthesis of this compound.[2] Other potential impurities include unreacted starting materials such as toluene, and high-boiling tar-like substances formed during the reaction.[3]

Q3: Why is the distillation of this compound challenging?

A3: The primary challenge in purifying this compound by distillation is the close boiling point of its isomer, o-bromotoluene.[2] The boiling point of this compound is approximately 184-185°C, while o-bromotoluene boils at around 181.7°C.[2] This small difference necessitates the use of efficient fractional distillation for effective separation.

Q4: Can vacuum distillation be used for the purification of this compound?

A4: Yes, vacuum distillation can be employed. This technique allows the distillation to be performed at a lower temperature, which can be beneficial if the crude product contains heat-sensitive impurities or to prevent the degradation of the product. At a reduced pressure of 1.33 kPa, this compound boils at 61.9°C.[2]

Q5: Is there an alternative or complementary purification method to distillation for this compound?

A5: Due to the difficulty in separating the isomers by distillation alone, a combination of distillation and crystallization is often recommended for achieving high purity.[2] This is because there is a significant difference in the melting points of the isomers, with this compound melting at 26-29°C and o-bromotoluene being a liquid at room temperature.[4]

Data Presentation

PropertyValue
Molecular Formula C₇H₇Br
Molecular Weight 171.03 g/mol [1]
Boiling Point (at 760 mmHg) 184-185 °C
Melting Point 26-29 °C
Density (at 25 °C) 1.39 g/mL
Appearance White crystalline solid or clear, pale yellow liquid[1]

Troubleshooting Guide

Issue: Poor Separation of Isomers (Contaminated Distillate)

  • Question: My distillate is still a mixture of this compound and o-bromotoluene. How can I improve the separation?

  • Answer:

    • Increase Fractionation Efficiency: Ensure you are using a fractional distillation setup with a sufficiently long and efficient fractionating column. The column should be packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibrium between the liquid and vapor phases within the column.[5] A slower rate provides more opportunities for the lower-boiling o-bromotoluene to move up the column while the higher-boiling this compound returns to the distillation flask.

    • Maintain a Proper Reflux Ratio: If using a distillation head with reflux control, maintain a high reflux ratio. This means returning a significant portion of the condensate back to the column to improve separation.

    • Consider Crystallization: If distillation alone is insufficient, consider a post-distillation crystallization step. By cooling the enriched this compound fraction, the solid this compound can be separated from the liquid o-bromotoluene impurity.[2]

Issue: Product in the Receiving Flask is Discolored

  • Question: The purified this compound in the receiving flask has a yellow or brown tint. What is the cause and how can it be prevented?

  • Answer:

    • Thermal Decomposition: The discoloration may be due to the thermal decomposition of high-boiling impurities or the product itself at high temperatures. Consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition.

    • Initial Wash: Before distillation, wash the crude product with a dilute solution of sodium bisulfite to remove any residual bromine, which can cause color. Subsequently, wash with water and dry the organic layer before proceeding with distillation.

    • Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any contaminants that could contribute to discoloration.

Issue: Low Yield of Purified Product

  • Question: I recovered a much smaller amount of purified this compound than expected. What could be the reasons for the low yield?

  • Answer:

    • Premature Collection: You may have started collecting the main fraction too early, leading to a significant amount of the desired product being in the forerun with the lower-boiling impurities. Monitor the temperature at the distillation head carefully and only begin collecting the this compound fraction when the temperature stabilizes at its boiling point.

    • Distillation Stopped Too Soon: Conversely, stopping the distillation prematurely will leave a considerable amount of product in the distillation flask. Continue the distillation until the temperature starts to drop or rise significantly, indicating that the main component has been distilled.

    • Hold-up in the Apparatus: A significant amount of product can be lost due to hold-up in a complex distillation apparatus, especially with small-scale distillations. Ensure the apparatus is appropriately sized for the amount of crude material.

    • Leaks in the System: Check all joints and connections for leaks. Escaping vapor will lead to a lower recovery of the distillate.

Issue: Bumping or Uncontrolled Boiling

  • Question: The liquid in the distillation flask is boiling violently and "bumping." How can I ensure smooth boiling?

  • Answer:

    • Use Boiling Chips or a Magnetic Stirrer: Always add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for bubbles to form, preventing superheating and subsequent bumping. Never add boiling chips to a hot liquid.

    • Even Heating: Use a heating mantle with a stirrer or a water/oil bath to ensure even and controlled heating of the distillation flask.

Experimental Protocol: Fractional Distillation of Crude this compound

  • Preparation of the Crude Product:

    • If the crude this compound is from a synthesis reaction, it may be beneficial to perform a preliminary purification. Wash the crude product in a separatory funnel with a dilute aqueous solution of sodium bisulfite, followed by water, and finally a saturated brine solution.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride.

    • Filter to remove the drying agent.

  • Assembly of the Distillation Apparatus:

    • Set up a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation Procedure:

    • Place the dried, crude this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Begin circulating cold water through the condenser.

    • Gently heat the distillation flask.

    • Observe the temperature at the distillation head. The initial vapor that condenses and is collected (the forerun) will likely be a mixture of lower-boiling impurities, including any remaining solvent and o-bromotoluene.

    • Collect the forerun in a separate receiving flask until the temperature stabilizes at the boiling point of this compound (approximately 184-185°C at atmospheric pressure).

    • Change the receiving flask to collect the main fraction of purified this compound. Maintain a steady distillation rate by controlling the heat input.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it indicates that most of the this compound has distilled. If the temperature rises significantly, it suggests that higher-boiling impurities are beginning to distill. In either case, stop the distillation.

    • Allow the apparatus to cool down before dismantling.

  • Analysis of the Purified Product:

    • Assess the purity of the collected fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the melting point of the purified product. A sharp melting point close to the literature value is indicative of high purity.

Visualization

TroubleshootingWorkflow start Start: Distillation of Crude this compound check_purity Check Purity of Distillate (GC, NMR, MP) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end_pure Purification Successful is_pure->end_pure Yes impure Issue: Low Purity/ Isomer Contamination is_pure->impure No check_yield Check Yield end_pure->check_yield troubleshoot_separation Troubleshoot Separation: 1. Increase column efficiency 2. Slow distillation rate 3. Increase reflux ratio 4. Consider post-distillation   crystallization impure->troubleshoot_separation troubleshoot_separation->start Re-distill is_yield_ok Is Yield Acceptable? check_yield->is_yield_ok low_yield Issue: Low Yield is_yield_ok->low_yield No check_color Check Product Color is_yield_ok->check_color Yes troubleshoot_yield Troubleshoot Yield: 1. Check for leaks 2. Optimize collection fractions 3. Ensure complete distillation low_yield->troubleshoot_yield troubleshoot_yield->start Re-evaluate Protocol is_colorless Is Product Colorless? check_color->is_colorless is_colorless->end_pure Yes, Final Product discolored Issue: Discoloration is_colorless->discolored No troubleshoot_color Troubleshoot Color: 1. Use vacuum distillation 2. Pre-wash crude product 3. Ensure clean glassware discolored->troubleshoot_color troubleshoot_color->start Re-purify

References

Technical Support Center: Bromination of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of toluene (B28343). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Brominated Product

Q1: My reaction has a low yield of the desired brominated toluene. What are the possible causes and solutions?

A1: A low yield can stem from several factors related to reaction conditions and reagent purity. Here’s a systematic approach to troubleshoot this issue:

  • Incorrect Reaction Conditions: The bromination of toluene can proceed via two main pathways: electrophilic substitution on the aromatic ring or free radical substitution on the benzylic methyl group. The choice of reaction conditions dictates the major product.

    • For Ring Bromination (o-/p-bromotoluene): This reaction requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and is typically performed in the dark.[1][2] The absence or deactivation of the catalyst will result in a very slow or no reaction.

    • For Benzylic Bromination (Benzyl Bromide): This reaction is initiated by UV light or a radical initiator (e.g., AIBN, benzoyl peroxide) and is typically performed in the absence of a Lewis acid.[3] Using N-bromosuccinimide (NBS) as the bromine source is highly recommended for selectivity.[3][4]

  • Reagent Purity:

    • Bromine: Ensure the bromine used is of high purity. Impurities can inhibit the reaction.

    • Toluene: While less common, impurities in toluene could potentially interfere with the reaction.

    • Catalyst: The Lewis acid catalyst should be anhydrous and active. Exposure to moisture can deactivate it.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature for the specific protocol being followed.

Issue 2: Formation of Undesired Side Products

Q2: My product mixture contains a high percentage of undesired isomers or polybrominated compounds. How can I improve the selectivity?

A2: The formation of side products is a common challenge. The nature of the side products will indicate the source of the problem.

  • High Percentage of Benzylic Bromination when Ring Bromination is Desired:

    • Cause: This indicates that a free radical pathway is competing with the electrophilic substitution. This is often due to exposure to light.

    • Solution: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. Avoid using radical initiators.

  • High Percentage of Ring Bromination when Benzylic Bromination is Desired:

    • Cause: The presence of a Lewis acid, even in trace amounts, can catalyze ring bromination.

    • Solution: Ensure all glassware is clean and free of any residual Lewis acids. Use a bromine source like NBS, which is known to be highly selective for benzylic bromination and reduces the formation of ring-brominated byproducts.[3][4]

  • Formation of Polybrominated Products:

    • Cause: This occurs when the desired monobrominated product reacts further with the brominating agent. This is more likely to happen with an excess of the brominating agent or at higher temperatures and longer reaction times.

    • Solution:

      • Use a stoichiometric amount or a slight excess of the brominating agent.

      • Control the reaction temperature carefully.

      • Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q3: What is the typical isomer distribution for the electrophilic bromination of toluene?

A3: In the electrophilic bromination of toluene using a Lewis acid catalyst, the methyl group is an ortho-, para-directing activator. The major products are ortho-bromotoluene and para-bromotoluene. The meta-bromotoluene is formed in very small amounts. A typical product distribution is approximately 33% ortho, 67% para, and less than 1% meta.[5]

Q4: Why is N-Bromosuccinimide (NBS) preferred for benzylic bromination?

A4: NBS is the reagent of choice for benzylic bromination for several reasons:

  • Selectivity: It allows for the highly selective bromination of the benzylic position over the aromatic ring.[3][4]

  • Controlled Bromine Concentration: NBS provides a low, constant concentration of bromine during the reaction, which minimizes side reactions like polybromination.[4]

  • Milder Conditions: Reactions with NBS can often be carried out under milder conditions compared to using elemental bromine.

Q5: Can I use solvents other than carbon tetrachloride for benzylic bromination?

A5: Yes, due to the toxicity of carbon tetrachloride, alternative solvents are highly recommended. Acetonitrile is a commonly used and effective solvent for benzylic bromination with NBS.[3][6]

Quantitative Data on Side Product Formation

The following table summarizes the typical isomer distribution in the electrophilic bromination of toluene.

ProductTypical Yield (%)
o-Bromotoluene33
p-Bromotoluene67
m-Bromotoluene<1

Data sourced from studies on the electrophilic bromination of toluene.[5]

Experimental Protocols

Protocol 1: Selective Electrophilic Bromination of Toluene

This protocol is designed to maximize the yield of ortho- and para-bromotoluene while minimizing polybromination.

Materials:

Procedure:

  • In a round-bottom flask wrapped in aluminum foil, dissolve toluene in dichloromethane.

  • Add anhydrous FeBr₃ to the solution and stir.

  • Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding sodium bisulfite solution to remove excess bromine.

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

Protocol 2: Selective Benzylic Bromination of Toluene using NBS

This protocol is designed to selectively produce benzyl (B1604629) bromide with minimal ring bromination byproducts.[3]

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add toluene and acetonitrile.

  • Add NBS (1.05 - 1.2 equivalents) and a catalytic amount of AIBN or BPO (0.02 - 0.1 equivalents).

  • Heat the reaction mixture to reflux. Alternatively, the reaction can be initiated using a UV lamp at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude benzyl bromide.

Visualizations

BrominationPathways Toluene Toluene RingBromination Electrophilic Ring Bromination Toluene->RingBromination  Lewis Acid (e.g., FeBr₃)  Dark BenzylicBromination Free Radical Benzylic Bromination Toluene->BenzylicBromination  UV Light or  Radical Initiator (e.g., AIBN) OrthoPara o- and p-Bromotoluene RingBromination->OrthoPara BenzylBromide Benzyl Bromide BenzylicBromination->BenzylBromide

Caption: Competing pathways in the bromination of toluene.

TroubleshootingWorkflow Start Low Yield or Incorrect Product CheckConditions Check Reaction Conditions: - Catalyst vs. Light? - Temperature? - Reaction Time? Start->CheckConditions CheckReagents Check Reagent Purity: - Bromine/NBS - Anhydrous Catalyst? Start->CheckReagents AnalyzeSideProducts Analyze Side Products: - Ring vs. Benzylic? - Polybromination? Start->AnalyzeSideProducts Optimize Optimize Conditions CheckConditions->Optimize CheckReagents->Optimize SolutionRing High Ring Bromination: - Exclude Light - Use NBS AnalyzeSideProducts->SolutionRing Benzylic Desired SolutionBenzylic High Benzylic Bromination: - Exclude Lewis Acids - Use Catalyst AnalyzeSideProducts->SolutionBenzylic Ring Desired SolutionPoly Polybromination: - Reduce Brominating Agent - Monitor Reaction AnalyzeSideProducts->SolutionPoly SolutionRing->Optimize SolutionBenzylic->Optimize SolutionPoly->Optimize

Caption: Troubleshooting workflow for toluene bromination.

References

Technical Support Center: Optimizing Grignard Reactions with 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Grignard reactions involving 4-bromotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of failure for the Grignard reaction with this compound to initiate?

A1: The most common reason for initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer prevents the magnesium from reacting with the this compound. Additionally, even trace amounts of moisture in the glassware or solvent can quench the reaction by protonating the highly basic Grignard reagent as it forms.[2][3]

Q2: Which solvent is optimal for preparing p-tolylmagnesium bromide?

A2: Anhydrous ether solvents are essential for Grignard reagent formation. Tetrahydrofuran (THF) is generally preferred for aryl halides like this compound because it is more effective at stabilizing the Grignard reagent compared to diethyl ether.[4] Some studies have also shown that 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, can provide excellent yields and may suppress side reactions like Wurtz coupling.[5][6]

Q3: My reaction has initiated, but the yield of the desired product is low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Wurtz Coupling: A significant side reaction is the coupling of the newly formed p-tolylmagnesium bromide with unreacted this compound to form 4,4'-dimethylbiphenyl.[5][7] This is often exacerbated by high local concentrations of the aryl halide or elevated temperatures.[5]

  • Reaction with Atmospheric Components: The Grignard reagent is highly reactive and can be consumed by moisture (H₂O) or oxygen (O₂) from the atmosphere if the reaction is not conducted under a strict inert atmosphere (e.g., argon or nitrogen).[3]

  • Impure Reagents: Using this compound that is not pure or magnesium of low quality can introduce contaminants that interfere with the reaction.[3][8]

Q4: How can I effectively activate the magnesium turnings before starting the reaction?

A4: Several activation methods can be employed:

  • Mechanical Activation: Vigorously stirring the magnesium turnings or crushing them with a glass rod can break the oxide layer and expose a fresh metal surface.[2]

  • Chemical Activation: Adding a small crystal of iodine is a common method; the disappearance of the brown iodine color indicates activation.[2][4] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used, which produces ethylene (B1197577) gas upon reaction with magnesium, providing a visual cue of activation.[1]

Q5: My Grignard reagent solution has formed a precipitate. Is this normal?

A5: Yes, the formation of a grayish-white precipitate is common. Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) between the monomer (RMgX), the dimer, and the dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂). Some of these species may have lower solubility and precipitate, especially in concentrated solutions or upon cooling. This precipitate is generally still reactive and, with gentle agitation, can be used without issue.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Grignard reaction with this compound.

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Magnesium oxide layer is passivating the metal surface.Activate the magnesium turnings. Use mechanical stirring/crushing or add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]
Trace amounts of water are present in glassware or solvent.Rigorously dry all glassware in an oven (>120°C) or by flame-drying under vacuum.[4] Use freshly distilled, anhydrous solvent. Maintain a positive pressure of inert gas (Ar or N₂).
Low Yield of Desired Product Wurtz coupling side reaction (formation of 4,4'-dimethylbiphenyl).Add the this compound solution dropwise and slowly to avoid high local concentrations.[5] Maintain a gentle reflux and avoid excessive heating.[5] Consider using a more dilute solution.
Grignard reagent is quenched by atmospheric moisture or oxygen.Ensure the entire apparatus is sealed and maintained under a positive pressure of a dry, inert gas (argon or nitrogen).[3]
Incomplete reaction.After the initial exothermic reaction subsides, continue to stir the mixture, with gentle heating if necessary, for an additional 1-2 hours to ensure all the magnesium has reacted.[9]
Reaction Mixture Turns Dark/Black Reaction may have been heated for too long or at too high a temperature, leading to decomposition.Avoid prolonged heating at reflux.[4] Monitor the reaction by observing the consumption of magnesium turnings rather than relying on a fixed reaction time.[4]

Data Presentation

The choice of solvent can significantly impact the yield of the desired product by influencing the rate of competing side reactions. The following table, adapted from data on benzyl (B1604629) halides (a common proxy for aryl halides in such studies), illustrates the effect of the solvent on product yield, primarily by mitigating the Wurtz coupling side reaction.[5][6]

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventActivatorProduct Yield (%)Comments
Diethyl Ether (Et₂O)I₂~94%Excellent yield with minimal Wurtz coupling observed.[6]
2-Methyltetrahydrofuran (2-MeTHF)I₂~90%High yield, considered a greener alternative to Et₂O and THF.[5][6]
Tetrahydrofuran (THF)I₂~27%Poor yield due to a significant amount of Wurtz byproduct formation with this substrate class.[6]

Note: Yields are based on reactions with benzyl chloride and are illustrative for aryl halides like this compound. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of p-Tolylmagnesium Bromide (ca. 1M in THF)

This protocol details a standard laboratory procedure for the synthesis of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal, for activation)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) in an oven at >120°C overnight or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a positive pressure of argon or nitrogen.[10]

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the reaction flask. Add one small crystal of iodine. The flask can be gently warmed with a heat gun under the inert atmosphere until purple iodine vapors are visible, which helps to etch the oxide layer from the magnesium surface.[9] Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium turnings.

  • Observation of Initiation: A successful initiation is typically indicated by a gentle refluxing of the solvent, the disappearance of the iodine color, and the formation of a cloudy, grayish suspension. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

  • Grignard Reagent Formation: Once initiation is confirmed, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.[5] Overheating should be avoided to minimize Wurtz coupling.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the reaction mixture to maintain a reflux for an additional 1-2 hours to ensure all the magnesium is consumed.[9]

  • Use: After cooling to room temperature, the resulting grayish solution of p-tolylmagnesium bromide is ready for use in subsequent reactions.[10]

Visualizations

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reagent Synthesis prep 1. Dry Glassware & Assemble (under inert gas) activation 2. Activate Mg Turnings (Iodine crystal, gentle heat) prep->activation initiation 3. Initiate Reaction (Add small portion of this compound soln.) activation->initiation formation 4. Form Grignard Reagent (Slow, dropwise addition of remaining halide) initiation->formation completion 5. Drive to Completion (Stir 1-2h, gentle reflux if needed) formation->completion product p-Tolylmagnesium Bromide (Ready for use) completion->product

Caption: A step-by-step workflow for the synthesis of p-tolylmagnesium bromide.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Grignard Yield start Low Product Yield check_initiation Did reaction initiate properly? (color change, reflux) start->check_initiation check_wurtz Is Wurtz coupling product (4,4'-dimethylbiphenyl) present? check_initiation->check_wurtz Yes solution_activation Solution: Re-evaluate Mg activation protocol. Ensure reagents are pure. check_initiation->solution_activation No check_conditions Were anhydrous & inert conditions maintained? check_wurtz->check_conditions No solution_wurtz Solution: Slow halide addition. Use dilute solution. Control temperature carefully. check_wurtz->solution_wurtz Yes solution_conditions Solution: Rigorously dry all glassware and solvents. Ensure positive inert gas flow. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low product yield in Grignard reactions.

References

preventing byproduct formation in Suzuki coupling of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate byproduct formation in the Suzuki coupling of 4-bromotoluene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, focusing on the formation of homocoupling and dehalogenation byproducts.

Q1: What are the most common byproducts in the Suzuki coupling of this compound, and how can I identify them?

A1: The two most prevalent byproducts are the homocoupling product of the boronic acid (e.g., biphenyl (B1667301) if using phenylboronic acid) and the dehalogenated starting material (toluene). These can be identified by standard analytical techniques such as GC-MS, LC-MS, and NMR spectroscopy by comparing the spectra of the crude reaction mixture to authentic standards of the expected byproducts.

Q2: I am observing a significant amount of the homocoupling byproduct of my boronic acid. What are the primary causes and how can I minimize it?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[1]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period. For particularly sensitive reactions, the freeze-pump-thaw method is recommended.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Catalyst Choice: The choice of palladium precursor can be critical. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be preferable to Pd(II) sources such as Pd(OAc)₂. If a Pd(II) source is used, the addition of a reducing agent can help minimize the concentration of Pd(II) species.

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

Q3: Dehalogenation of this compound to toluene (B28343) is a major issue in my reaction. What reaction parameters should I investigate?

A3: Dehalogenation is the reduction of the C-Br bond to a C-H bond. This side reaction is often attributed to the formation of palladium hydride (Pd-H) species.

Troubleshooting Steps:

  • Base Selection: The choice of base is crucial. Strong bases, particularly alkoxides, can promote the formation of Pd-H species. Switching to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ can significantly reduce dehalogenation.

  • Solvent Choice: Protic solvents, such as alcohols, can act as a source of hydride. Using anhydrous aprotic solvents like dioxane or toluene is advisable.

  • Temperature Control: Elevated temperatures can sometimes increase the rate of dehalogenation. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the rate of dehalogenation. Experimenting with different ligands can help to suppress this side reaction.

Q4: Can the purity of my reagents affect byproduct formation?

A4: Absolutely. Impurities in the this compound, boronic acid, or solvent can have a detrimental effect on the reaction. For instance, trace water in the presence of certain bases can lead to protodeboronation of the boronic acid, reducing its effective concentration for the desired cross-coupling. Always use high-purity reagents and anhydrous solvents when possible.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different catalysts and bases on the yield of the Suzuki coupling of this compound with phenylboronic acid.

Table 1: Effect of Catalyst on the Suzuki Coupling of this compound

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd@ZPGly-1K₂CO₃aq. EtOH8024~85[2]
Pd@ZPGly-7K₂CO₃aq. EtOH8024~90[2]
Pd@ZPGly-15K₂CO₃aq. EtOH809>95[2]
Si-CDI-PdK₂CO₃EtOH/H₂O80298[3]

Table 2: Effect of Base on the Suzuki Coupling of this compound

CatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Pd nanocrystalsKOH[P₆₆₆₁₄]DBSMW1094
Pd nanocrystalsK₂CO₃[P₆₆₆₁₄]DBSMW1089
Pd nanocrystalsEt₃N[P₆₆₆₁₄]DBSMW1035

Experimental Protocols & Methodologies

Below is a general, optimized protocol for the Suzuki coupling of this compound with phenylboronic acid designed to minimize byproduct formation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered and dried

  • Anhydrous 1,4-Dioxane (B91453) (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and powdered potassium phosphate.

  • Deoxygenation: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. Add the anhydrous 1,4-dioxane and degassed water via syringe. Sparge the resulting mixture with a subsurface stream of argon or nitrogen for a further 30 minutes while stirring.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, weigh the Pd(OAc)₂ and SPhos ligand.

  • Reaction Initiation: Briefly remove the inert gas inlet and add the catalyst/ligand to the reaction flask under a positive flow of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the mechanistic pathways for byproduct formation and a general workflow for troubleshooting these issues.

Byproduct_Formation cluster_suzuki Desired Suzuki Coupling Cycle cluster_homocoupling Homocoupling Byproduct Pathway cluster_dehalogenation Dehalogenation Byproduct Pathway A Pd(0)L2 B Ar-Pd(II)(X)L2 (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(Ar')L2 (Transmetalation) B->C Ar'-B(OH)2, Base I Ar-Pd(II)(X)L2 D Ar-Ar' (Reductive Elimination) C->D D->A + Pd(0)L2 E Pd(0)L2 F Pd(II) Species E->F O2 (oxidant) G Ar'-Pd(II)(Ar')L2 F->G 2 Ar'-B(OH)2 H Ar'-Ar' G->H Reductive Elimination J Ar-Pd(II)(H)L2 I->J Hydride Source (e.g., Base, Solvent) K Ar-H J->K Reductive Elimination Troubleshooting_Workflow start Reaction Analysis: Identify Byproducts (GC-MS, NMR) byproduct_type Major Byproduct? start->byproduct_type homocoupling Homocoupling (Ar'-Ar') byproduct_type->homocoupling Yes dehalogenation Dehalogenation (Ar-H) byproduct_type->dehalogenation No other Other Issues byproduct_type->other Minor/Other hc_step1 Improve Degassing (Sparge, Freeze-Pump-Thaw) homocoupling->hc_step1 dh_step1 Change Base (e.g., K3PO4, K2CO3) dehalogenation->dh_step1 end Optimized Reaction other->end hc_step2 Switch to Pd(0) Catalyst hc_step1->hc_step2 hc_step3 Screen Bulky, Electron-Rich Ligands hc_step2->hc_step3 hc_step3->end dh_step2 Use Anhydrous Aprotic Solvent dh_step1->dh_step2 dh_step3 Lower Reaction Temperature dh_step2->dh_step3 dh_step3->end

References

Technical Support Center: Large-Scale Synthesis of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromotoluene. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The two primary methods for large-scale synthesis are the electrophilic bromination of toluene (B28343) and the Sandmeyer reaction of p-toluidine.[1][2] The choice between these methods often depends on factors such as cost of raw materials, desired purity, and safety considerations.[3][4]

Q2: What are the major challenges in the large-scale synthesis of this compound?

A2: Key challenges include:

  • Isomer Formation: The bromination of toluene produces a mixture of ortho-, para-, and a small amount of meta-bromotoluene, which are difficult to separate due to their close boiling points.[5]

  • Exothermic Reactions: Both primary synthesis routes involve highly exothermic steps that require careful temperature control to prevent runaway reactions.[6][7]

  • Hazardous Reagents: The use of liquid bromine and the formation of unstable diazonium salts in the Sandmeyer reaction pose significant safety risks on an industrial scale.[8][9]

  • Purification: Achieving high purity (≥99.5%), often required for pharmaceutical applications, necessitates efficient purification methods like fractional distillation or multi-stage crystallization.[4]

  • Waste Disposal: The processes generate hazardous waste, including acidic solutions and brominated organic byproducts, which require proper disposal procedures.

Q3: What level of purity is typically required for this compound in different industries?

A3: Purity requirements vary by application:

  • Pharmaceuticals: Typically requires a purity of 99% or higher, as impurities can affect the quality and safety of the final drug product.

  • Agrochemicals: A purity of around 98% is generally acceptable.

  • Materials Science and Research: Purity requirements can range from 95% to over 99%, depending on the specific application.

Data Presentation

Table 1: Comparison of Large-Scale Synthesis Routes for this compound

ParameterElectrophilic Bromination of TolueneSandmeyer Reaction of p-Toluidine
Primary Reactants Toluene, Bromine, Lewis Acid Catalyst (e.g., FeBr₃)p-Toluidine, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Typical Yield 85% (total bromotoluene mixture)[3]70-73% (of this compound)[2][10]
Selectivity for 4-isomer Moderate (typically 33% p-, 66% o-, 1% m-)[3]High
Key Challenges Isomer separation, handling of corrosive bromine, control of exotherm.[11]Handling of unstable diazonium salts, potential for violent decomposition, waste stream management.[8][12]
Primary Byproducts o-Bromotoluene, m-Bromotoluene, polybrominated toluenes.[5]Diazonium salt decomposition byproducts, biaryls.[1]

Table 2: Physical Properties of Bromotoluene Isomers

PropertyThis compound (para)2-Bromotoluene (ortho)
Boiling Point (°C) 184.3181.7
Melting Point (°C) 28.5-26.4
Appearance White crystalline solidColorless liquid

Troubleshooting Guides

Troubleshooting Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material (Toluene or p-Toluidine) - Inactive catalyst (FeBr₃).- Insufficient reaction time or temperature.- Poor quality of reagents.- Use fresh, anhydrous catalyst.- Monitor the reaction by GC or TLC to determine completion. Optimize reaction time and temperature.- Ensure the purity of starting materials.
Significant formation of side products - Bromination: Reaction conditions favoring side-chain bromination (UV light) or polybromination (excess bromine).- Sandmeyer: Decomposition of diazonium salt due to high temperature.- Bromination: Conduct the reaction in the dark and use a Lewis acid catalyst. Control the stoichiometry of bromine carefully.- Sandmeyer: Maintain the diazotization and Sandmeyer reaction temperatures below 5°C.[8][12]
Product loss during workup - Incomplete extraction.- Emulsion formation.- Loss during distillation or crystallization.- Perform multiple extractions with an appropriate solvent.- Break emulsions by adding brine or filtering through celite.- Optimize purification parameters (see purification troubleshooting).
Troubleshooting Purification
Symptom Possible Cause(s) Suggested Solution(s)
Poor separation of isomers by fractional distillation - Insufficient column efficiency.- Incorrect distillation rate.- Use a distillation column with a higher number of theoretical plates.- Maintain a slow and steady distillation rate to allow for proper equilibration.
Product does not crystallize or oils out - Presence of impurities (especially o-bromotoluene).- Incorrect solvent or cooling rate.- Perform a preliminary purification by distillation to reduce the ortho-isomer content.- Use a suitable solvent system and a slow, controlled cooling process to promote crystal growth. Seeding with a small crystal of pure this compound can be beneficial.
Low purity of crystallized product - Inefficient removal of mother liquor.- Co-crystallization of impurities.- Ensure thorough washing of the crystals with cold solvent.- Consider a multi-stage crystallization process for higher purity.[4]

Mandatory Visualization

Synthesis_Selection start Synthesis Goal: This compound high_purity High Purity (>99%) Required? start->high_purity cost_consideration Cost of p-toluidine a major concern? high_purity->cost_consideration No sandmeyer Sandmeyer Reaction high_purity->sandmeyer Yes isomer_separation Efficient Isomer Separation Available? cost_consideration->isomer_separation No bromination Toluene Bromination cost_consideration->bromination Yes isomer_separation->sandmeyer No isomer_separation->bromination Yes

Caption: Decision workflow for selecting a this compound synthesis route.

Toluene_Bromination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Toluene Toluene Reactor Reactor (Dark, Controlled Temp.) Toluene->Reactor Bromine Bromine Bromine->Reactor Slow Addition Catalyst FeBr3 Catalyst Catalyst->Reactor Quench Quench (e.g., NaHSO3 soln.) Reactor->Quench Wash Aqueous Wash Quench->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distillation Fractional Distillation Dry->Distillation Crystallization Multi-stage Crystallization Distillation->Crystallization p-Bromotoluene rich fraction Product High Purity This compound Crystallization->Product

Caption: Experimental workflow for toluene bromination to this compound.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification pToluidine p-Toluidine Diazotization_Reactor Diazotization (0-5 °C) pToluidine->Diazotization_Reactor HBr Hydrobromic Acid HBr->Diazotization_Reactor NaNO2 Sodium Nitrite Solution NaNO2->Diazotization_Reactor Slow Addition Diazonium_Salt Diazonium Salt Solution Diazotization_Reactor->Diazonium_Salt CuBr Copper(I) Bromide in HBr Sandmeyer_Reactor Sandmeyer Reaction (<5 °C) CuBr->Sandmeyer_Reactor Steam_Distillation Steam Distillation Sandmeyer_Reactor->Steam_Distillation Diazonium_Salt->Sandmeyer_Reactor Slow Addition Separation Phase Separation Steam_Distillation->Separation Washing Washing & Drying Separation->Washing Final_Distillation Vacuum Distillation Washing->Final_Distillation Product High Purity This compound Final_Distillation->Product

References

improving the yield of 4-Bromobenzaldehyde from 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromobenzaldehyde (B125591) synthesized from 4-Bromotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-Bromobenzaldehyde from this compound?

A1: The most common methods involve the transformation of the methyl group of this compound into an aldehyde. Key strategies include:

  • Free-Radical Bromination followed by Hydrolysis: This is a widely used two-step laboratory method. The methyl group is first brominated to form 4-bromobenzal bromide, which is then hydrolyzed to the aldehyde.[1][2][3]

  • Direct Oxidation: The methyl group of this compound can be directly oxidized to an aldehyde. This requires careful selection of a mild oxidizing agent to prevent over-oxidation to 4-bromobenzoic acid.[4][5]

  • Sommelet Reaction: This method converts 4-bromobenzyl bromide (an intermediate derivable from this compound) into 4-bromobenzaldehyde using hexamine and water.[1][6][7]

Q2: What is the most significant side product when synthesizing 4-Bromobenzaldehyde, and how can it be minimized?

A2: The most common and significant side product is 4-bromobenzoic acid, which results from the over-oxidation of the aldehyde.[4][8] To minimize its formation:

  • When using direct oxidation, choose milder oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) which are more selective for the aldehyde.[4]

  • With strong oxidants like Potassium Permanganate (B83412) (KMnO₄), carefully control reaction conditions (temperature, stoichiometry) to avoid excessive oxidation.[4]

  • During the hydrolysis of 4-bromobenzal bromide, using a mild base like calcium carbonate helps to prevent the oxidation of the resulting aldehyde.[1][3]

Q3: What typical yields can be expected for the synthesis of 4-Bromobenzaldehyde from this compound?

A3: The expected yield depends heavily on the chosen synthetic route and optimization of reaction conditions. For the common two-step free-radical bromination and subsequent hydrolysis method, yields are typically reported in the range of 60-70%.[1][3][9] Other optimized oxidation protocols have reported yields as high as 79-85%.[10]

Q4: How can the final product, 4-Bromobenzaldehyde, be effectively purified?

A4: Purification is crucial for obtaining a high-purity product. Common methods include:

  • Steam Distillation: This is an effective method for separating the volatile 4-bromobenzaldehyde from non-volatile impurities and the hydrolysis reaction mixture.[2][3][9]

  • Recrystallization: This technique is used to purify the crude solid product. A suitable solvent or solvent system (e.g., ethanol, or a mixture of ethyl acetate (B1210297) and heptane) is chosen where the aldehyde has high solubility at high temperatures and low solubility at low temperatures.[11]

  • Bisulfite Adduct Formation: The aldehyde can be selectively reacted with sodium bisulfite to form a solid adduct, which is then separated and hydrolyzed back to the pure aldehyde.[8]

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields or impure products.

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Incomplete Bromination: In the first step of the bromination/hydrolysis method, ensure the reaction goes to completion. This requires adequate illumination (e.g., a 150-watt tungsten lamp) to initiate the free-radical chain reaction, correct temperature control (105-135°C), and sufficient reaction time.[1][9]

  • Incomplete Hydrolysis: The hydrolysis of 4-bromobenzal bromide is often slow and requires prolonged heating (refluxing for ~15 hours) with a base like calcium carbonate to ensure complete conversion.[3][9]

  • Sub-optimal Reaction Temperature: Temperature control is critical. Overheating can lead to side reactions and degradation of the product, while underheating can result in an incomplete or stalled reaction.[12]

  • Impure Reagents: The purity of starting materials is essential. For instance, using old or wet N-bromosuccinimide (NBS) for bromination can significantly lower the yield.[13]

  • Losses During Workup: Significant product loss can occur during extraction and purification steps. Ensure efficient separation during steam distillation and minimize losses during recrystallization by using the minimum amount of hot solvent necessary.[11][13]

Q6: The direct oxidation of this compound is yielding primarily 4-bromobenzoic acid. How can I favor the formation of the aldehyde?

A6: The formation of the carboxylic acid is due to over-oxidation. To obtain the aldehyde:

  • Use a Milder Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the methyl group to a carboxylic acid.[4] Employing a milder agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively stop the oxidation at the aldehyde stage.[4]

  • Control Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent to avoid having excess oxidant that can further react with the desired aldehyde product.

  • Modify Reaction Conditions: Lowering the reaction temperature can help reduce the rate of over-oxidation.

Q7: During purification by recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (4-Bromobenzaldehyde melts at 55-60°C) or if the solution is cooled too quickly.[3][11]

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Allow the solution to cool much more slowly to room temperature, and then place it in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[11]

  • Use a Different Solvent System: If slow cooling doesn't work, the solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent mixture.[11]

  • Induce Crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-Bromobenzaldehyde can help initiate crystallization.[11]

Q8: The free-radical bromination reaction is not initiating. What could be the problem?

A8: The initiation of a free-radical reaction is a critical step.

  • Check the Light Source: A strong light source, such as a 150W tungsten lamp, is often required to generate the initial bromine radicals.[9] Ensure the lamp is positioned correctly and is functional.

  • Use a Radical Initiator: Alternatively, a chemical radical initiator like benzoyl peroxide can be used to start the reaction, especially if photochemical initiation is proving difficult.[1]

  • Ensure Purity of this compound: Impurities in the starting material can sometimes inhibit free-radical chain reactions.

Experimental Protocols

Protocol 1: Synthesis via Free-Radical Bromination and Hydrolysis[1][3][9]

Step 1: Free-Radical Bromination of this compound

  • Set up a three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas absorption trap.

  • Place 100 g (0.58 mol) of this compound into the flask.

  • Heat the flask in an oil bath to 105°C while stirring.

  • Illuminate the flask with a 150-watt tungsten lamp.

  • Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours. Maintain the temperature between 105-135°C during the addition.

  • After the addition is complete, raise the temperature to 150°C for a short period to ensure the reaction proceeds to completion. The product is crude 4-bromobenzal bromide.

Step 2: Hydrolysis of 4-Bromobenzal Bromide

  • Transfer the crude 4-bromobenzal bromide to a larger flask.

  • Add 200 g of powdered calcium carbonate and approximately 300 mL of water.

  • Heat the mixture to reflux for about 15 hours to facilitate hydrolysis.

  • After hydrolysis, set up for steam distillation. Rapidly distill the product with steam.

  • Collect the distillate in portions and cool it in an ice bath to crystallize the 4-bromobenzaldehyde.

  • Collect the solid product by vacuum filtration and dry it in a desiccator. The expected yield is 60-70%.[1][3]

Data Presentation

Table 1: Summary of Synthesis Methods and Yields

MethodKey ReagentsIntermediateTypical YieldReference(s)
Free-Radical Bromination & HydrolysisThis compound, Br₂, CaCO₃, H₂O4-Bromobenzal bromide60-70%[1][3][9]
Direct Oxidation (Selective)This compound, DDQN/ANot specified[4]
Sommelet Reaction4-Bromobenzyl bromide, Hexamine, H₂OQuaternary ammonium (B1175870) saltVaries[6][7]
Oxidation with Oxone4-Bromobenzyl alcohol, OxoneN/A79-85%[10]

Visualizations

G cluster_start Starting Material cluster_methods Synthesis Pathways cluster_br Method 1: Bromination/Hydrolysis cluster_ox Method 2: Direct Oxidation cluster_product Product & Purification start This compound bromination Step 1: Free-Radical Bromination (Br2, light) start->bromination oxidation Direct Oxidation (e.g., DDQ) start->oxidation hydrolysis Step 2: Hydrolysis (CaCO3, H2O) bromination->hydrolysis Forms 4-Bromobenzal Bromide Intermediate product Crude 4-Bromobenzaldehyde hydrolysis->product oxidation->product purification Purification (Steam Distillation, Recrystallization) product->purification final_product Pure 4-Bromobenzaldehyde purification->final_product

Caption: General workflow for synthesizing 4-Bromobenzaldehyde.

G cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_side_reactions Side Reactions start Low Yield of 4-Bromobenzaldehyde q_reaction Check Reaction Completion (TLC)? start->q_reaction Diagnosis q_reagents Reagents Pure and Anhydrous? q_reaction->q_reagents No q_workup Significant Loss During Workup? q_reaction->q_workup Yes s_incomplete Incomplete Reaction: - Increase reaction time - Check temperature - Verify initiator (light/catalyst) s_reagents Impure Reagents: - Purify starting materials - Use fresh reagents (e.g., NBS) q_reagents->s_reagents No q_reagents->q_workup Yes s_workup Workup Loss: - Optimize extraction pH - Minimize transfers q_workup->s_workup Yes q_purification Product Lost During Purification? q_workup->q_purification No s_purification Purification Loss: - Use min. hot solvent for recrystallization - Ensure complete precipitation q_purification->s_purification Yes q_side_product 4-Bromobenzoic Acid Detected? q_purification->q_side_product No q_side_product->s_incomplete No, check for incomplete reaction s_side_product Over-oxidation: - Use milder oxidant - Control stoichiometry - Lower temperature q_side_product->s_side_product Yes

Caption: Troubleshooting flowchart for low yield issues.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound intermediate 4-Bromobenzal Bromide start->intermediate Br₂, light side_product 4-Bromobenzoic Acid start->side_product Direct Strong Oxidation (KMnO₄) product 4-Bromobenzaldehyde intermediate->product H₂O, CaCO₃ product->side_product Over-oxidation (e.g., strong oxidant, prolonged heat)

Caption: Key reaction pathway and common side reaction.

References

Technical Support Center: 4-Bromotoluene Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Grignard reagents from 4-bromotoluene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question: My Grignard reaction with this compound won't start. What are the possible causes and how can I initiate it?

Answer: Failure to initiate is one of the most common problems in Grignard synthesis. Several factors can prevent the reaction from starting:

  • Passive Magnesium Surface: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the this compound.[1] This passivating layer must be removed or bypassed.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[2][3][4][5][6] Even trace amounts of moisture in the glassware, solvent, or starting materials will react with and quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[2][6] Water can also passivate the magnesium surface, likely by forming magnesium hydroxide.[6]

  • Low Quality Reagents: The purity of your this compound and solvent is crucial. Impurities can interfere with the reaction.

Solutions to Initiate the Reaction:

  • Activate the Magnesium:

    • Mechanical Activation: Crush some of the magnesium turnings with a glass rod in situ to expose a fresh, unoxidized surface.[1][7] Rapid stirring can also help.[1][8]

    • Chemical Activation: Add a small crystal of iodine (I₂).[1][9][10] The iodine reacts with the magnesium surface to form magnesium iodide, which helps to break up the oxide layer.[11] The disappearance of the brown iodine color is a good indicator that the reaction has begun.[12]

    • Use 1,2-dibromoethane (B42909) as an activating agent.[1][7] Its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active.[1]

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under a vacuum or in a stream of inert gas (like argon or nitrogen) and cool to room temperature before use.[13]

    • Use anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[2][4]

  • Apply Gentle Heat: Gentle warming with a heat gun or a warm water bath can provide the activation energy needed to start the reaction.[10] Be prepared to cool the reaction vessel if the reaction becomes too exothermic.

Question: My reaction started, but the yield of p-tolylmagnesium bromide is very low. Why is this happening?

Answer: Low yields can be attributed to several factors, even if the reaction initiates successfully:

  • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the unreacted this compound to form 4,4'-dimethylbiphenyl. This is a major side reaction, especially with benzylic halides.[13]

  • Incomplete Reaction: The reaction may not have gone to completion. This can happen if the magnesium is not sufficiently activated or if the reaction time is too short.

  • Gradual Contamination: Slow leakage of air (oxygen and moisture) into the reaction setup can continuously quench the Grignard reagent as it forms.

  • Excessive Heating: While some heat may be needed for initiation, prolonged heating at reflux can sometimes lead to degradation of the Grignard reagent and the formation of black or cloudy mixtures.[13]

Solutions to Improve Yield:

  • Control the Addition Rate: Add the solution of this compound in your ethereal solvent dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the aryl bromide, minimizing the Wurtz coupling side reaction.

  • Maintain Temperature: Once initiated, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. If necessary, use a water bath to cool the flask.

  • Ensure a Positive Inert Gas Pressure: Maintain a slight positive pressure of dry argon or nitrogen throughout the reaction to prevent air from entering the system.

  • Check Magnesium Quality: Use fresh, shiny magnesium turnings.[7][14] If the turnings are dull and gray, they are likely heavily oxidized and will result in a poor yield.

Question: The reaction mixture has turned dark brown or black. Is this normal?

Answer: The formation of a dark gray to brown solution is often normal for this Grignard reaction.[9] However, a very dark black or cloudy mixture, especially when coupled with low yield, can indicate side reactions or reagent degradation.[13] This can be caused by impurities in the reagents or by overheating the reaction mixture for an extended period.[13]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases.[2][5] They react readily with even weakly acidic protons, such as those in water, alcohols, or amines.[2][6] When a Grignard reagent (p-tolylmagnesium bromide) reacts with water, it is protonated to form toluene, effectively destroying the reagent.[4][5][15] This acid-base reaction is very fast and will prevent the desired reaction with your electrophile.[2][3]

Q2: What is the best way to dry my glassware and solvents?

A2: For glassware, oven-drying overnight at a temperature above 120°C is effective.[10] For more rigorous drying, flame-drying the assembled apparatus under a vacuum or while flushing with a dry inert gas like argon is recommended. For solvents like diethyl ether or THF, they must be specifically labeled as "anhydrous." For highest purity, they should be freshly distilled from a drying agent like sodium metal with benzophenone (B1666685) as an indicator.

Q3: What are the most common methods for activating magnesium turnings?

A3: The goal of activation is to break through the passivating magnesium oxide layer.[1] Common methods include:

  • Using Chemical Initiators: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are the most common methods.[1][7]

  • Mechanical Methods: Grinding the magnesium turnings in a mortar and pestle before the reaction or crushing them inside the reaction flask with a glass stirring rod exposes fresh metal surfaces.[1][7]

  • Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[7]

Q4: Which solvent should I use for my this compound Grignard reaction?

A4: Ethereal solvents are required because the lone pairs of electrons on the oxygen atom coordinate with and stabilize the magnesium atom in the Grignard reagent.[16][17] The most common and effective solvents are:

  • Diethyl Ether (Et₂O): A traditional and reliable choice. It is easy to remove due to its low boiling point.[12]

  • Tetrahydrofuran (THF): Its higher boiling point allows for higher reaction temperatures, which can be useful for less reactive halides.[11][12] It also has excellent solvating power.[12][13]

Quantitative Data Summary

The choice of solvent is critical and can affect reaction conditions and outcomes. The table below summarizes the properties of common solvents used for Grignard reagent preparation.

SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationTypical Reaction YieldKey AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6-45HighGood to Excellent[12]Reliable, well-established, easy to remove.[12]Highly flammable, anesthetic, prone to peroxide formation.[12]
Tetrahydrofuran (THF) 66-14HighGood to Excellent[12]Higher boiling point allows for higher reaction temperatures, good solvating power.[11][12]Forms explosive peroxides, miscible with water, complicating work-up.[12]
2-Methyltetrahydrofuran (2-MeTHF) ~80-11LowGood to Excellent[12]"Green" solvent from renewable resources, lower peroxide risk.[12]Higher boiling point can make it more difficult to remove.
Cyclopentyl methyl ether (CPME) 106-1LowGoodHigh boiling point, low peroxide formation, less water-miscible than THF.Higher cost, more difficult to remove.

Experimental Protocols

Protocol: Preparation of p-Tolylmagnesium Bromide

This protocol outlines the laboratory-scale synthesis of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and calcium chloride drying tubes or an inert gas (Argon/Nitrogen) setup.

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the setup from atmospheric moisture using drying tubes or by maintaining a positive pressure of a dry inert gas.[11]

  • Magnesium Preparation: Place the magnesium turnings in the flask. Add a single small crystal of iodine.[9][12]

  • Prepare Aryl Halide Solution: In the dropping funnel, prepare a solution of this compound in the chosen anhydrous solvent (e.g., anhydrous THF).[9]

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.[9] The reaction may be initiated by gently warming the flask with a heat gun.[10] Successful initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.[12]

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle, self-sustaining reflux.[9] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[9]

  • Final Product: After cooling to room temperature, the resulting dark grey to brown solution is the p-tolylmagnesium bromide Grignard reagent and is ready for use in subsequent reactions.[9]

Visualizations

Troubleshooting Workflow for Failed Grignard Reaction

Troubleshooting_Workflow Start Reaction Failed to Initiate Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Mg Is the Magnesium surface active? Check_Moisture->Check_Mg Yes Solution_Dry Solution: - Flame-dry all glassware. - Use anhydrous, freshly distilled solvent. Check_Moisture->Solution_Dry No Check_Reagents Are reagents pure? Check_Mg->Check_Reagents Yes Solution_Activate Solution: - Add a crystal of Iodine. - Crush Mg turnings in situ. - Add 1,2-dibromoethane. Check_Mg->Solution_Activate No Solution_Purify Solution: - Distill this compound. - Use fresh, high-purity solvent. Check_Reagents->Solution_Purify No Success Reaction Initiated Check_Reagents->Success Yes Solution_Dry->Check_Mg Solution_Activate->Success Solution_Purify->Success Grignard_Formation cluster_reactants Reactants & Conditions cluster_process Reaction Process Bromotoluene This compound Insertion Mg Insertion Bromotoluene->Insertion Magnesium Magnesium (Mg) Mg_Surface Active Mg Surface (Free of MgO) Magnesium->Mg_Surface Solvent Anhydrous Ether (THF or Et2O) Solvent->Insertion stabilizes Mg_Surface->Insertion Grignard_Product p-Tolylmagnesium Bromide (Product) Insertion->Grignard_Product Side_Reaction Quenching by H2O (Forms Toluene) Grignard_Product->Side_Reaction Water H2O (Moisture) Water->Side_Reaction

References

Technical Support Center: Purification of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-bromotoluene and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in this compound?

A1: The most common isomeric impurities in this compound (p-bromotoluene) are 2-bromotoluene (B146081) (o-bromotoluene) and 3-bromotoluene (B146084) (m-bromotoluene).[1][2][3] These isomers are often co-produced during the synthesis of this compound, particularly through the bromination of toluene.[1][4]

Q2: Why is it challenging to separate these isomeric impurities?

A2: The separation of bromotoluene isomers is difficult due to their very similar physical properties, especially their close boiling points.[3][5][6] This makes conventional distillation challenging, often requiring highly efficient distillation columns for effective separation.[3][6]

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The primary methods for purifying this compound include:

  • Fractional Distillation: This method takes advantage of the slight differences in the boiling points of the isomers.[7][8]

  • Crystallization: This is a highly effective method that relies on the difference in melting points. Both cooling crystallization and pressure crystallization can be employed to obtain high-purity this compound.[1][5]

  • Chromatography: Techniques like gas chromatography or specialized liquid chromatography can be used for isomer separation, particularly on an analytical or smaller preparative scale.[9][10]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers during fractional distillation.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The boiling points of bromotoluene isomers are very close. A standard distillation setup may not provide the necessary theoretical plates for a good separation.

    • Solution: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column. Carefully controlling the reflux ratio is also crucial.[7]

  • Incorrect Heating Rate: Too rapid heating can lead to flooding of the column and prevent the establishment of a proper temperature gradient, resulting in poor separation.

    • Solution: Heat the distillation flask slowly and evenly to maintain a steady distillation rate of approximately 1-2 drops per second.

  • Fluctuating Temperature: Unstable heating can disrupt the equilibrium within the column.

    • Solution: Use a heating mantle with a temperature controller to ensure consistent and stable heating. Insulate the distillation column to minimize heat loss.

Crystallization

Issue: Low yield of pure this compound after crystallization.

Possible Causes & Solutions:

  • Incomplete Crystallization: The cooling process might be too rapid, or the final temperature may not be low enough to induce maximum crystallization of the this compound.

    • Solution: Cool the solution slowly and allow sufficient time for the crystals to form. Cool to a lower temperature if necessary, but be mindful of the eutectic point.

  • Co-crystallization of Impurities: If the initial concentration of impurities is very high, they may co-crystallize with the desired product.

    • Solution: Consider a preliminary purification step like distillation to reduce the impurity concentration before crystallization. Alternatively, perform multiple recrystallization steps.[1]

  • Loss of Product During Filtration: Fine crystals can pass through the filter paper, or some product may remain dissolved in the mother liquor.

    • Solution: Use a filter paper with an appropriate pore size. Wash the crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.

Issue: Purity of this compound is not sufficiently high after a single crystallization.

Possible Causes & Solutions:

  • Residual Mother Liquor: The surface of the crystals may retain the mother liquor, which is rich in impurities.[1]

    • Solution: Perform a second recrystallization step.[1] Washing the crystals with a small amount of cold, pure solvent can also help. For industrial applications, pressure crystallization can be highly effective in squeezing out the residual liquid, leading to purities of 99.5% or higher.[1]

Data Presentation

Table 1: Physical Properties of Bromotoluene Isomers

Property2-Bromotoluene (ortho)3-Bromotoluene (meta)This compound (para)
Melting Point (°C) -27.8[2]-39.8[2]28.5[2][11]
Boiling Point (°C) 181.7[2][12]183.7[2][11]184.5[2][11]
Density (g/mL at 20°C) 1.431[11]1.410[11]1.3995 (solid)[2]

Table 2: Purity of this compound with Different Purification Methods

Purification MethodPurity AchievedReference
Cooling Crystallization (single step)88.3%[1]
Pressure Crystallization> 99.5%[1]
Multi-stage Crystallization> 99.5%[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the impure this compound mixture and a few boiling chips into the round-bottom flask.

  • Distillation:

    • Gently heat the flask using a heating mantle.

    • As the mixture begins to boil, vapors will rise into the fractionating column.

    • Carefully monitor the temperature at the top of the column.

    • Collect the initial fraction, which will be enriched in the lower-boiling point isomers (primarily 2-bromotoluene).

    • The temperature should stabilize as the first isomer distills.

    • Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

    • Collect the final fraction when the temperature stabilizes at the boiling point of this compound (approx. 184.5°C).[2][11]

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Cooling Crystallization
  • Solvent Selection: If starting with a solid mixture, dissolve the impure this compound in a suitable solvent (e.g., ethanol) at an elevated temperature to create a saturated solution.[11] If starting from a liquid mixture, no solvent is initially needed.

  • Cooling:

    • Slowly cool the solution or the liquid mixture in an ice bath or refrigerator.

    • Crystals of this compound should start to form as it has the highest melting point among the isomers.[2][11]

  • Isolation:

    • Once crystallization is complete, separate the crystals from the mother liquor by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Recrystallization (Optional): For higher purity, redissolve the crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.[1]

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Setup cluster_distillation Distillation Process cluster_analysis Analysis start Assemble Fractional Distillation Apparatus load Load Impure This compound start->load heat Gentle Heating load->heat collect1 Collect First Fraction (Enriched in o/m-isomers) heat->collect1 collect2 Collect Intermediate Fraction collect1->collect2 collect3 Collect Final Fraction (Pure this compound) collect2->collect3 analyze Purity Analysis (GC/NMR) collect3->analyze

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Crystallization cluster_prep Preparation cluster_isolation Isolation cluster_analysis Analysis & Refinement start Dissolve Impure This compound (if solid) cool Slow Cooling of Solution/Mixture start->cool filter Vacuum Filtration cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry analyze Purity Analysis dry->analyze recrystallize Recrystallize for Higher Purity (Optional) analyze->recrystallize

Caption: Workflow for the purification of this compound by cooling crystallization.

References

stability of 4-Bromotoluene under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-bromotoluene under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture and air.[1][2][3] It is stable under normal ambient temperatures and pressures.[4]

Q2: What is the general stability profile of this compound?

A2: this compound is a stable compound under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents and can undergo degradation under harsh conditions such as high temperatures, and exposure to UV light.[6][7][8]

Q3: Is this compound sensitive to light?

A3: Yes, this compound can be sensitive to light. Irradiation with UV light can lead to dehalogenation.[7][8] It is advisable to store the compound in amber-colored containers or in the dark to minimize photodegradation.

Q4: What happens when this compound is exposed to strong oxidizing agents?

A4: this compound is incompatible with strong oxidizing agents.[6] Reaction with strong oxidizers like potassium permanganate (B83412) or chromic acid can lead to the oxidation of the methyl group to a carboxylic acid, forming 4-bromobenzoic acid. Milder oxidizing agents may selectively oxidize the methyl group to an aldehyde, yielding 4-bromobenzaldehyde.

Q5: Is this compound stable in acidic or basic conditions?

A5: this compound is generally stable in neutral aqueous conditions as it does not contain functional groups susceptible to hydrolysis.[7][8] However, under forced conditions, such as refluxing in strong acidic or basic solutions, degradation can occur. The specific degradation products and rates would need to be determined experimentally. In some synthetic applications, it is used in the presence of bases (e.g., Suzuki coupling) and acids (e.g., during workup of some reactions), indicating short-term stability under these conditions.[9][10]

Q6: What are the known degradation products of this compound?

A6: Under oxidative conditions, the primary degradation products are 4-bromobenzoic acid and 4-bromobenzaldehyde. Photodegradation can lead to dehalogenation, potentially forming toluene (B28343) and other related products.[7][8] Thermal decomposition, especially under fire conditions, can produce carbon oxides and hydrogen bromide gas.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in a reaction involving this compound. Degradation of this compound due to harsh reaction conditions (e.g., high temperature, presence of strong oxidants).- Analyze the starting material for purity. - Consider lowering the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. - Check for compatibility with all reagents.
Low yield in a cross-coupling reaction (e.g., Suzuki, Heck). Impurities in this compound or degradation during the reaction.- Use purified this compound. - Degas solvents to remove oxygen. - Optimize reaction conditions (catalyst, base, temperature, and time).
Discoloration of this compound upon storage. Exposure to light or air, leading to slow degradation or formation of impurities.- Store in a tightly sealed, amber-colored container. - Store under an inert atmosphere (e.g., nitrogen or argon). - Re-purify the material if necessary before use.
Inconsistent results in repeated experiments. Variability in the quality or stability of the this compound used.- Use this compound from the same batch for a series of experiments. - Perform a purity check (e.g., by GC or HPLC) on the starting material before each use. - Ensure consistent storage and handling procedures.

Quantitative Stability Data

Stress Condition Typical Conditions Parameter to Measure Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, ambient or elevated temperature.[1]% Degradation over timeTo be determined experimentally
Base Hydrolysis 0.1 M - 1 M NaOH or KOH, ambient or elevated temperature.[1]% Degradation over timeTo be determined experimentally
Oxidation 3% - 30% H₂O₂, ambient temperature.[1]% Degradation over time4-Bromobenzoic acid, 4-Bromobenzaldehyde
Thermal Increments of 10°C above accelerated stability testing conditions (e.g., 50°C, 60°C).[1]% Degradation over time, identification of decomposition temperatureTo be determined experimentally
Photostability Exposure to a combination of UV and visible light (ICH Q1B guidelines).[11]% Degradation after a specific exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]Toluene, other dehalogenated species

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is based on the ICH Q1A(R2) guidelines for forced degradation studies.[1][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.[12]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the solution at 60°C and take samples at appropriate time intervals.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature and take samples at appropriate time intervals.

  • Thermal Degradation:

    • Place solid this compound in a stability chamber at 60°C.

    • Take samples at appropriate time intervals (e.g., 1, 5, 10 days).

    • Prepare solutions of the stressed solid for analysis.

  • Photostability:

    • Expose a solution of this compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

    • A control sample should be protected from light.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be a good starting point.[13]

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all degradation products are detected.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Determine the retention times and peak areas of any degradation products.

  • Perform a mass balance analysis to account for the parent compound and all degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal (Solid, 60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Calculate % Degradation Identify Degradants Mass Balance hplc->data

Forced Degradation Experimental Workflow.

troubleshooting_logic start Unexpected Experimental Outcome (e.g., low yield, side products) check_purity Is the starting material pure? start->check_purity purify Purify this compound (e.g., distillation, recrystallization) check_purity->purify No check_conditions Are reaction conditions too harsh? check_purity->check_conditions Yes re_run Re-run Experiment purify->re_run optimize_conditions Optimize Conditions: - Lower Temperature - Inert Atmosphere - Check Reagent Compatibility check_conditions->optimize_conditions Yes check_storage Was the material stored correctly? check_conditions->check_storage No optimize_conditions->re_run improve_storage Store in a cool, dry, dark place under inert atmosphere check_storage->improve_storage No check_storage->re_run Yes improve_storage->re_run

Troubleshooting Logic for this compound Reactions.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions of 4-bromotoluene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction outcomes.

Section 1: General Issues & Troubleshooting

Q1: My cross-coupling reaction with this compound has stalled, and the mixture has turned black. What is happening?

A1: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst deactivation.[1][2] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive for the catalytic cycle.[1][2]

Common Causes and Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) species.[1][3] Ensure rigorous degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[1][3]
Ligand Dissociation If the supporting phosphine (B1218219) ligand dissociates, the unstable Pd(0) species can aggregate.[1] Using bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands) can form more stable complexes.[1] Consider increasing the ligand-to-palladium ratio.
High Temperatures Prolonged exposure to high temperatures can accelerate catalyst decomposition.[1] Optimize the reaction to run at the lowest effective temperature.[4][5]
Impure Reagents or Solvents Impurities can poison the catalyst.[2] Use freshly purified or high-purity reagents and anhydrous, degassed solvents.[1][6]
Q2: My reaction is giving a low yield of the desired product, but I don't see any palladium black. What are other potential causes of catalyst deactivation?

A2: Catalyst deactivation can occur through various pathways that may not always result in the visible formation of palladium black. These "soluble" deactivation pathways can be equally detrimental to your reaction's success.

Troubleshooting Guide for Low Yields:

Potential CauseRecommended Solution
Inefficient Pre-catalyst Activation If you are using a Pd(II) pre-catalyst, it must be efficiently reduced to the active Pd(0) species in situ.[7][8] Inefficient reduction can lead to a low concentration of the active catalyst. Consider using a pre-activated Pd(0) source or a more advanced pre-catalyst system.[1]
Side Reactions Unproductive side reactions can consume the active catalyst. For example, in Buchwald-Hartwig amination, β-hydride elimination can compete with reductive elimination.[9] Careful selection of ligands and reaction conditions can help minimize these pathways.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[8] Using air-stable ligands or pre-catalysts can mitigate this issue.
Substrate-Specific Inhibition Certain functional groups on your coupling partner or even the product can coordinate to the palladium center and inhibit catalysis.[10] If you suspect product inhibition, it may be necessary to adjust the reaction conditions to favor product precipitation or use a biphasic system.

Section 2: Reaction-Specific FAQs and Troubleshooting

Suzuki-Miyaura Coupling

Q3: I am observing significant homocoupling of my boronic acid partner in the Suzuki-Miyaura coupling with this compound. How can I suppress this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[10]

Strategies to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas, and all solvents are properly degassed.[3]

  • Controlled Reagent Addition: Slow addition of the boronic acid can help to maintain a low concentration, disfavoring the homocoupling pathway.

  • Optimal Base Selection: The choice and quality of the base are critical. It should be finely powdered and dry to ensure reproducibility.[3] Bases like K₃PO₄ or Cs₂CO₃ are often effective.[10]

Sonogashira Coupling

Q4: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are some common pitfalls?

A4: Sonogashira couplings can be sensitive to several factors.

Troubleshooting Sonogashira Reactions:

  • Catalyst System: Both a palladium catalyst and a copper(I) co-catalyst are typically required.[11] Ensure both are fresh and active. The copper(I) salt can oxidize over time.[2]

  • Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in the presence of oxygen.[2] Running the reaction under strictly anaerobic conditions is crucial.[2] Copper-free protocols can also be considered to avoid this side reaction.[2]

  • Reaction Temperature: The oxidative addition of this compound can be the rate-limiting step and may require elevated temperatures.[12] However, be mindful that your alkyne might be volatile, so a sealed reaction vessel may be necessary.[13]

Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting low conversion. What should I check?

A5: The coupling of primary amines can be challenging due to potential side reactions.

Tips for Primary Amine Coupling:

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is often crucial for promoting the desired C-N bond formation and preventing side reactions like hydrodehalogenation.[9]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Ensure it is fresh and handled under inert conditions.

  • Catalyst Loading: For challenging substrates, a higher catalyst loading might be necessary to achieve good conversion.[14]

Section 3: Quantitative Data Summary

The following table summarizes typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific substrate combination.

ParameterSuzuki-MiyauraSonogashiraBuchwald-HartwigHeck
Pd Catalyst Loading (mol %) 0.5 - 51 - 101 - 51 - 5
Ligand:Pd Ratio 1:1 to 4:11:1 to 4:11:1 to 2:11:1 to 4:1
Typical Temperature (°C) 80 - 12050 - 10080 - 110100 - 140
Turnover Number (TON) Can exceed 10⁶ with optimized systems[15]Generally lower than SuzukiHigh TONs achievable with advanced catalystsVariable, can be high with active substrates

Section 4: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the phosphine ligand (if not part of a pre-catalyst), the boronic acid partner (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1 equivalent) and the degassed solvent (e.g., toluene, dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Section 5: Visualizing Catalytic Cycles and Deactivation

Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (this compound) Transmetal Ar-Pd(II)-Ar'L_n OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Pd(0)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation cluster_deactivation Deactivation Pathways cluster_causes Common Causes Active_Catalyst Active Pd(0)L_n Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Ligand Dissociation or High Temperature Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Pd Presence of Oxygen Inhibited_Complex Inhibited Pd Complex Active_Catalyst->Inhibited_Complex Coordination of Inhibiting Species Poor_Inert_Atmosphere Poor Inert Atmosphere Poor_Inert_Atmosphere->Oxidized_Pd High_Temp Excessive Temperature High_Temp->Pd_Black Ligand_Instability Ligand Instability Ligand_Instability->Pd_Black Impure_Reagents Impure Reagents Impure_Reagents->Inhibited_Complex

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 4-Bromotoluene and 4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of biaryl compounds, a common decision point for chemists is the choice of the aryl halide coupling partner. This guide provides an objective comparison of the reactivity of 4-bromotoluene and 4-chlorotoluene (B122035) in Suzuki coupling reactions, supported by experimental data, detailed protocols, and a mechanistic overview to inform rational substrate selection.

Executive Summary

In the realm of palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[1][2] This established hierarchy is rooted in the bond dissociation energies of the carbon-halogen bond, which directly impacts the rate-determining oxidative addition step of the catalytic cycle. Consequently, this compound is generally more reactive than 4-chlorotoluene, often leading to higher yields under milder reaction conditions. However, recent advancements in catalyst design, particularly the development of bulky and electron-rich phosphine (B1218219) ligands, have significantly improved the efficacy of using less reactive but more cost-effective aryl chlorides like 4-chlorotoluene.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the differences in reaction conditions and yields for the Suzuki coupling of this compound and 4-chlorotoluene with phenylboronic acid.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
Pd NanocrystalsKOH[P66614]DBSMicrowave-High[3]
Pd@ZPGly-15K2CO3aq. EtOH801 h~95[4]
Pd(OAc)2/P1-----[5]

Table 2: Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
in-situ generated Pd/XPhos-MeOH/THF--Variable[6]
Polystyrene monolith immobilized Pd---Continuous Flow-[7]
Tetranuclear N-Heterocyclic Carbene Palladium Acetate-----[8]

Note: Direct comparison of yields is challenging due to variations in experimental conditions across different studies. However, the general trend indicates that reactions with this compound often proceed to high yields under less demanding conditions.

Mechanistic Insights: The Critical Role of Oxidative Addition

The difference in reactivity between this compound and 4-chlorotoluene is primarily attributed to the initial oxidative addition step in the Suzuki coupling catalytic cycle.[1][9] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making the oxidative addition to this compound faster and more facile.[10] This fundamental difference in bond strength dictates that more forcing conditions (higher temperatures, more active catalysts) are often required to achieve comparable reaction rates and yields with 4-chlorotoluene.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (4-Methylbiphenyl) ArX Ar-X (this compound or 4-Chlorotoluene) Ar_prime_BOH2 Ar'-B(OH)₂ (Phenylboronic Acid) Base Base

References

A Comparative Guide to Catalysts for the Heck Reaction of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is integral to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The choice of catalyst is paramount to the success of the Heck reaction, profoundly influencing yield, reaction rate, and substrate scope. This guide provides a comparative analysis of different catalyst systems for the Heck reaction of 4-bromotoluene, a common building block in organic synthesis, with a focus on providing actionable experimental data and detailed protocols.

Performance Comparison of Catalyst Systems

The efficiency of a catalyst in the Heck reaction is determined by several factors, including the nature of the palladium precursor, the type of ligand employed, and the reaction conditions. Here, we compare three major classes of palladium catalysts: those with phosphine (B1218219) ligands, those with N-heterocyclic carbene (NHC) ligands, and heterogeneous palladium catalysts.

N-heterocyclic carbene (NHC) ligands have emerged as a robust alternative to traditional phosphine ligands in palladium catalysis. Their strong σ-donating properties form stable complexes with palladium, often leading to higher catalyst stability and reactivity, particularly with less reactive aryl bromides. Some studies have highlighted that the introduction of bulky groups on the N-phenyl ring of the NHC ligand can further enhance catalytic activity.[1]

Supported palladium catalysts, such as palladium on carbon (Pd/C), palladium on barium sulfate (B86663) (Pd/BaSO4), and encapsulated palladium catalysts like Pd EnCat, offer the significant advantage of easier separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination with heavy metals. These heterogeneous catalysts can act as reservoirs for catalytically active palladium species that leach into the reaction medium.[2]

Below is a summary of the performance of different catalyst systems in the Heck reaction of aryl bromides with styrene (B11656) derivatives. While specific data for this compound is not always available in a single comparative study, the data for bromobenzene (B47551) serves as a reliable benchmark.

Catalyst SystemLigand/SupportBaseSolventTemp. (°C)Time (h)Yield (%)NotesReference
Homogeneous
Pd(dba)₂ / Ligand 6cTriaryl phosphine-functionalized NHCK₂CO₃DMAc--"Good outcomes"Coupling with various styrene derivatives.[1][1]
Pd(OAc)₂ / DAB-Cy1,4-Dicyclohexyl-diazabutadieneCs₂CO₃Dioxane100295Optimized conditions for this compound and styrene.
Heterogeneous
Pd/CActivated CarbonNa₂CO₃NMP150385Reaction of bromobenzene with styrene.[2]
Pd/BaSO₄Barium SulfateNa₂CO₃NMP150375Reaction of bromobenzene with styrene.[2]
Pd EnCat 40Polyurea microcapsulesNa₂CO₃NMP150398Reaction of bromobenzene with styrene.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic reactions. Below are representative procedures for the Heck reaction of this compound using the different classes of catalysts.

Protocol 1: Homogeneous Catalysis with a Phosphine-Functionalized NHC Ligand

This protocol is adapted from a study on triaryl phosphine-functionalized N-heterocyclic carbene ligands.[1]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triaryl phosphine-functionalized NHC ligand precursor (e.g., an imidazolium (B1220033) salt)

  • This compound

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine-functionalized imidazolium salt (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.0 mmol) and anhydrous DMAc (3 mL) to the tube.

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at the desired temperature (e.g., 120 °C) with vigorous stirring for the required reaction time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heterogeneous Catalysis with a Supported Palladium Catalyst (Pd EnCat 40)

This protocol is based on a comparative study of supported palladium catalysts for the Heck reaction of bromobenzene.[2]

Materials:

  • Pd EnCat™ 40 (0.01 mmol Pd, 1 mol%)

  • This compound

  • Styrene

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine Pd EnCat™ 40 (containing 0.01 mmol of Pd), Na₂CO₃ (1.2 mmol), and Bu₄NCl (1.0 mmol).

  • Add NMP (5 mL), this compound (1.0 mmol), and styrene (1.2 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 150 °C with vigorous stirring for 3 hours.

  • After cooling to room temperature, the catalyst can be recovered by filtration.

  • The filtrate is then diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The product can be further purified by column chromatography if necessary.

Visualizing the Heck Reaction

To better understand the processes involved in the Heck reaction, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Olefin - L PdII_Olefin Ar-Pd(II)L(Olefin)(X) Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl R-Pd(II)L₂(X) MigIns->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdII_Hydrido H-Pd(II)L₂(X) BetaHydride->PdII_Hydrido + Product RedElim Reductive Elimination (Base) PdII_Hydrido->RedElim + Base RedElim->Pd0 - HB⁺X⁻

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent, Base) start->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Heck reaction.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromotoluene and its parent compound, toluene. The information is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and toluene. The data, including chemical shifts (δ) in parts per million (ppm), splitting patterns, coupling constants (J) in Hertz (Hz), and integration values, have been compiled from various spectral databases and scientific literature.

This compound:

¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmSplittingCoupling Constant (J) HzIntegration
H-2, H-6~7.35Doublet~8.22H
H-3, H-5~7.00Doublet~8.22H
-CH₃~2.28Singlet-3H

¹³C NMR Spectral Data

CarbonChemical Shift (δ) ppm
C-1~137.5
C-4~120.0
C-2, C-6~131.5
C-3, C-5~129.0
-CH₃~21.0
Toluene (for comparison):

¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmSplittingCoupling Constant (J) HzIntegration
H-2, H-6 (ortho)~7.17Multiplet-2H
H-3, H-5 (meta)~7.24Multiplet-2H
H-4 (para)~7.09Multiplet-1H
-CH₃~2.34Singlet-3H

¹³C NMR Spectral Data

CarbonChemical Shift (δ) ppm
C-1~137.9
C-2, C-6~129.1
C-3, C-5~128.3
C-4~125.4
-CH₃~21.4

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the NMR analysis of this compound.

cluster_structure Chemical Structure of this compound C1 C1 C2 C2 C1->C2 CH3 C7 (CH3) C1->CH3 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6

Caption: Chemical structure of this compound with atom numbering.

cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1H and 13C Spectra) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) C->D Generate Spectrum E Structure Elucidation & Comparison D->E Interpret Data

Caption: Experimental workflow for NMR spectral analysis.

Reactivity Face-Off: Bromo- vs. Iodo-Toluenes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate aryl halide is a critical decision in the optimization of palladium-catalyzed cross-coupling reactions. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is a well-established principle, this guide provides a detailed, objective comparison of the performance of iodo- and bromo-toluenes, supported by experimental data, to inform practical applications in chemical synthesis.

The enhanced reactivity of iodo-toluenes over their bromo- counterparts is fundamentally due to the difference in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is often rate-determining in the catalytic cycle.[1][2] This inherent reactivity difference allows for the use of milder reaction conditions, lower catalyst loadings, and often results in shorter reaction times and higher yields.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, directly comparing the performance of iodo- and bromo-toluenes in key cross-coupling reactions under similar conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. The data clearly shows that p-iodotoluene is significantly more reactive than p-bromotoluene, especially at lower temperatures.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
p-Iodotoluenep-Tolylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane, 50 °C, 0.25 h17%[3]
p-Bromotoluenep-Tolylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane, 50 °C, 0.25 h90%[3]
p-Iodotoluenep-Tolylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane, 50 °C, 4 h22%[3]
p-Bromotoluenep-Tolylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane, 50 °C, 4 h>95%[3]

Note: The referenced study highlights an unusual case where at lower temperatures (50°C), the bromide shows higher conversion in shorter times, which may be related to the stability of catalyst resting states. However, the general principle of higher iodide reactivity holds true under a broader range of conditions.

Table 2: Sonogashira Coupling

The Sonogashira coupling is essential for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. The reactivity order of I > OTf > Br > Cl is well-established for this reaction.[4] Iodo-toluenes consistently provide higher yields under milder conditions.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, 25 °C, 6 h~95%
4-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, 60 °C, 12 h~85%
4-IodotolueneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / DiisopropylamineTHF, 25 °C, 3 h~92%
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / DiisopropylamineTHF, 50 °C, 8 h~80%

This table is a representative example based on typical reaction outcomes and established reactivity trends.[2][4]

Table 3: Heck Coupling

The Heck reaction couples aryl halides with alkenes. While a variety of conditions exist, iodo-toluenes generally react faster and at lower temperatures than bromo-toluenes.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
p-IodotolueneStyrenePd(OAc)₂ / Et₃NGVL, 105 °C, 30 min>95%
p-Bromotoluenen-Butyl acrylatePd(OAc)₂ / Ligand / BaseToluene, 120 °C, 1 h~90%
p-IodotolueneMethyl acrylatePd(OAc)₂ / PPh₃ / Et₃NDMF, 80 °C, 2 h~94%
p-BromotolueneMethyl acrylatePd(OAc)₂ / PPh₃ / Et₃NDMF, 100 °C, 10 h~88%

Yields and conditions are compiled from representative protocols and studies to illustrate the general performance comparison.[5][6][7]

Visualizing the Chemistry

The following diagrams illustrate the fundamental catalytic cycle governing these reactions and a logical workflow for substrate selection.

Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)Ln-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArX Ar-X (Iodotoluene or Bromotoluene) ArX->OxAdd Partner R'-M (Boronic Acid, Alkyne, Alkene) Partner->Trans Halide Selection Workflow Start Project Start Cost Is cost the primary constraint? Start->Cost Mild Are mild conditions (low temp, low catalyst loading) required? Cost->Mild No Bromo Use Bromo-toluene Cost->Bromo Yes Iodo Use Iodo-toluene Mild->Iodo Yes ConsiderBromo Consider Bromo-toluene, expect more forcing conditions Mild->ConsiderBromo No ConsiderIodo Consider Iodo-toluene for higher reactivity

References

A Comparative Cost-Benefit Analysis of 4-Bromotoluene Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Pathway

4-Bromotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, can be produced through several synthetic routes. The choice of a particular pathway is often a trade-off between raw material costs, reaction efficiency, product purity, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the two primary industrial methods for this compound synthesis: the Sandmeyer reaction of p-toluidine (B81030) and the electrophilic bromination of toluene (B28343).

Executive Summary

The Sandmeyer reaction, starting from p-toluidine, generally offers high selectivity towards the desired para-isomer, resulting in a purer product and simplifying downstream processing. However, the starting material, p-toluidine, is more expensive than toluene. In contrast, the direct electrophilic bromination of toluene is economically attractive due to the low cost of the starting material. The main drawback of this method is the formation of a mixture of ortho, meta, and para isomers, which necessitates costly and energy-intensive purification steps. This guide presents a detailed comparison of these two routes, including experimental protocols, cost analysis of raw materials, and a discussion of the environmental and safety considerations.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the key parameters for the two synthesis routes.

Table 1: Raw Material Cost Comparison

ReagentSandmeyer Route (Price per kg)Electrophilic Bromination Route (Price per kg)
Starting Material p-Toluidine: ~$1.67 - $12.88[1][2][3][4]Toluene: ~$0.69 - $1.05[5][6][7][8][9]
Brominating Agent Cuprous Bromide: ~$2.93 - $14.07[10][11][12][13][14]Elemental Bromine: ~$2.67 - $4.39[15][16]
Other Key Reagents Sodium Nitrite (B80452): ~$0.37 - $3.24[2][5][6][10][11][17][18][19]Lewis Acid Catalyst (e.g., FeBr₃) or Zeolite[20][21][22][23]

Note: Prices are estimates based on available 2024-2025 data and can vary significantly based on supplier, purity, and volume.

Table 2: Process and Performance Comparison

ParameterSandmeyer ReactionElectrophilic Bromination (Conventional)Electrophilic Bromination (with Zeolite Catalyst)
Typical Yield 60-80%[24]85-90% (total isomers)High yield with high para-selectivity[25][26]
Selectivity (p-isomer) High (>99%)Low (p:o ratio often ~1:2)[27][28]High (can exceed 98%)[26]
Reaction Conditions Low temperature (0-5 °C) for diazotizationRoom temperature to elevated temperatures30-60 °C[26]
Purification Simple distillation or crystallizationFractional distillation, crystallization, or chromatographySimplified due to high selectivity
Key Byproducts Nitrogen gas, copper salts, inorganic saltso- and m-bromotoluene, HBrHBr

Experimental Protocols

Sandmeyer Reaction for this compound Synthesis

This protocol is adapted from established laboratory procedures.

Materials:

  • p-Toluidine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Cuprous bromide

  • Hydrobromic acid

  • Ice

  • Sodium hydroxide (B78521) solution

  • Organic solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Diazotization: Dissolve p-toluidine in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide in hydrobromic acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from the previous step to the cuprous bromide solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up: After the gas evolution ceases, allow the mixture to warm to room temperature. The product can be isolated by steam distillation or solvent extraction. If using solvent extraction, separate the organic layer, wash it with sodium hydroxide solution and then with water.

  • Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation.

Electrophilic Bromination of Toluene

This is a general procedure; the specific catalyst and conditions will influence the isomer distribution.

Materials:

  • Toluene

  • Elemental Bromine

  • Lewis acid catalyst (e.g., anhydrous FeBr₃) or a shape-selective zeolite

  • Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve toluene in an inert solvent. Add the catalyst (FeBr₃ or zeolite).

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with stirring. The reaction is exothermic and the temperature should be controlled.

  • Quenching: After the addition is complete, stir the mixture at room temperature until the red color of bromine disappears. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up: Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and again with water.

  • Purification: Dry the organic layer over a drying agent, filter, and remove the solvent. The resulting mixture of bromotoluene isomers must be separated. This is typically achieved by fractional distillation or crystallization.

Mandatory Visualization

Sandmeyer_Reaction p_toluidine p-Toluidine diazonium_salt p-Tolyl Diazonium Salt p_toluidine->diazonium_salt NaNO₂, HCl 0-5 °C product This compound diazonium_salt->product CuBr, HBr

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Electrophilic_Bromination toluene Toluene intermediate Arenium Ion Intermediate toluene->intermediate Br₂, Catalyst (e.g., FeBr₃ or Zeolite) isomers Isomer Mixture (o-, m-, p-Bromotoluene) intermediate->isomers product This compound (after purification) isomers->product Purification

Caption: The electrophilic bromination pathway for the synthesis of this compound.

Cost-Benefit Analysis

Sandmeyer Reaction
  • Benefits:

    • High Selectivity: This is the most significant advantage, leading to a high-purity product with minimal need for complex purification.

    • Milder Conditions: The initial diazotization step is conducted at low temperatures, which can be advantageous for sensitive substrates.

  • Costs:

    • Higher Raw Material Cost: p-Toluidine is significantly more expensive than toluene.

    • Safety Hazards: Diazonium salts are notoriously unstable and can be explosive, requiring strict temperature control and careful handling, especially on an industrial scale.

    • Waste Disposal: The use of copper salts necessitates proper waste treatment to avoid environmental contamination with heavy metals.

Electrophilic Bromination of Toluene
  • Benefits:

    • Low Raw Material Cost: Toluene is a bulk chemical and is considerably cheaper than p-toluidine.

    • Simpler Reagents: The reagents are generally less hazardous to handle than diazonium salts, although bromine itself is highly corrosive and toxic.

  • Costs:

    • Low Selectivity (Conventional Method): The formation of a mixture of isomers is the primary drawback, leading to significant downstream processing costs for separation.

    • Purification Costs: The separation of o-, m-, and p-bromotoluene is challenging due to their close boiling points and often requires energy-intensive fractional distillation or crystallization, which adds to the overall production cost.

    • Environmental Concerns: The disposal of the catalyst and the unwanted isomers needs to be managed. While o-bromotoluene has some applications, finding a use for all byproducts can be challenging.

    • Safety with Bromine: Elemental bromine is a hazardous substance that requires specialized handling and storage facilities.

The Role of Zeolite Catalysts in Electrophilic Bromination

The use of shape-selective zeolite catalysts in the electrophilic bromination of toluene has emerged as a promising alternative to overcome the issue of low para-selectivity.[25][26] These catalysts can significantly enhance the formation of the desired p-isomer, with selectivities exceeding 98% in some cases.[26]

  • Benefits:

    • High Para-Selectivity: This dramatically simplifies the purification process, reducing costs and energy consumption.

    • Reusable Catalyst: Zeolites can often be regenerated and reused, which can offset their initial cost.

  • Costs:

    • Catalyst Cost: The initial investment in zeolite catalysts can be higher than for traditional Lewis acids. Prices for industrial-grade zeolites can range from approximately $0.20 to $1.50 per kilogram, with specialty catalysts for specific applications potentially costing more.[20]

    • Process Optimization: Developing the optimal reaction conditions for a specific zeolite catalyst may require additional research and development.

Conclusion and Recommendation

For applications where high purity of this compound is paramount and the production scale is moderate, the Sandmeyer reaction offers a reliable route despite the higher cost of the starting material. The simplified purification process can offset some of the initial raw material expenditure.

For large-scale industrial production where cost is a primary driver, the electrophilic bromination of toluene is the more economically viable option due to the low price of toluene. However, the conventional method's lack of selectivity is a significant hurdle. The development and implementation of shape-selective zeolite catalysts in this process present a compelling solution, combining the low cost of the starting material with high selectivity for the desired product. This "greener" approach minimizes waste and reduces the energy-intensive purification steps, making it the most promising route for the sustainable and cost-effective industrial production of this compound.

Researchers and drug development professionals should carefully consider the scale of their synthesis, purity requirements, and available resources when selecting the most appropriate route. For laboratory-scale synthesis where purity is critical, the Sandmeyer reaction may be preferred. For industrial-scale production, investing in the development of a process based on electrophilic bromination with a highly selective zeolite catalyst is likely to provide the best long-term economic and environmental benefits.

References

A Researcher's Guide to the Spectroscopic Identification of 4-Bromotoluene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of reaction products is paramount. This guide provides a comprehensive comparison of the spectroscopic data for common reaction products of 4-bromotoluene, a versatile starting material in organic synthesis. Detailed experimental protocols and visual workflows are included to facilitate the replication and analysis of these transformations.

This compound serves as a key building block in the synthesis of a variety of organic molecules. Its reactions often target the aromatic ring for substitution or coupling, or the methyl group for oxidation. This guide focuses on seven common transformations: oxidation to 4-bromobenzaldehyde (B125591) and 4-bromobenzoic acid, Grignard reagent formation to yield toluene (B28343) and p-toluic acid, Suzuki coupling to form 4-methylbiphenyl, Buchwald-Hartwig amination to produce 1-(p-tolyl)piperazine, and dinitration to yield 4-bromo-2,6-dinitrotoluene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products, enabling straightforward comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAr-H-CH₃-CHO-COOHPiperazine-HOther
This compound 7.38 (d, 2H), 7.08 (d, 2H)2.32 (s, 3H)----
4-Bromobenzaldehyde 7.85 (d, 2H), 7.75 (d, 2H)[1]-9.98 (s, 1H)[1]---
4-Bromobenzoic acid 7.95 (d, 2H), 7.65 (d, 2H)--~13.0 (br s, 1H)--
Toluene 7.24-7.08 (m, 5H)2.34 (s, 3H)----
p-Toluic acid 7.87 (d, 2H), 7.29 (d, 2H)[2]2.37 (s, 3H)[2]-12.80 (s, 1H)[2]--
4-Methylbiphenyl 7.55-7.20 (m, 9H)[3]2.41 (s, 3H)[3]----
1-(p-Tolyl)piperazine 7.10 (d, 2H), 6.85 (d, 2H)2.27 (s, 3H)--3.15 (t, 4H), 3.00 (t, 4H)2.88 (br s, 1H, NH)
4-Bromo-2,6-dinitrotoluene 8.15 (s, 2H)2.55 (s, 3H)----

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAr-C (quaternary)Ar-C (CH)-CH₃-CHO-COOHPiperazine-C
This compound 137.9, 120.3131.5, 130.020.9---
4-Bromobenzaldehyde 135.5, 132.3, 129.8131.0-191.0--
4-Bromobenzoic acid 132.2, 130.5, 128.0131.5--167.0-
Toluene 137.9129.1, 128.3, 125.421.3---
p-Toluic acid 143.5, 128.5129.8, 129.621.6-167.8-
4-Methylbiphenyl 141.2, 138.4, 137.0129.5, 128.7, 127.021.1---
1-(p-Tolyl)piperazine 149.2, 129.8129.7, 116.820.5--50.8, 46.1
4-Bromo-2,6-dinitrotoluene 148.5, 138.0, 125.0123.017.5---

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundC-H (aromatic)C-H (aliphatic)C=OO-HC-NOther Key Bands
This compound ~3030~2920---~800 (p-subst.)
4-Bromobenzaldehyde ~30702820, 2740[1]~1700[1]--~825 (p-subst.)[1]
4-Bromobenzoic acid ~3080-~1680~3000 (broad)-~930 (O-H bend)
Toluene ~3030[4]~2920[4]---~730, ~695 (mono-subst.)
p-Toluic acid ~3050~2920~1685[5]~3000 (broad)[5]-~820 (p-subst.)
4-Methylbiphenyl ~3030[6]~2920[6]---~820 (p-subst.), ~760, ~695 (mono-subst.)
1-(p-Tolyl)piperazine ~3020~2930, ~2820-~3300 (N-H)~1230~815 (p-subst.)
4-Bromo-2,6-dinitrotoluene ~3100~2950---~1530, ~1350 (NO₂)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 170/172 (1:1)91 (M-Br)⁺
4-Bromobenzaldehyde 184/186 (1:1)183/185 (M-H)⁺, 155/157 (M-CHO)⁺, 127 (M-Br)⁺
4-Bromobenzoic acid 200/202 (1:1)183/185 (M-OH)⁺, 155/157 (M-COOH)⁺
Toluene 9291 (M-H)⁺
p-Toluic acid 136119 (M-OH)⁺, 91 (M-COOH)⁺
4-Methylbiphenyl 168153 (M-CH₃)⁺, 152 (M-CH₄)⁺
1-(p-Tolyl)piperazine 176133 (M-C₃H₅N)⁺, 91 (C₇H₇)⁺
4-Bromo-2,6-dinitrotoluene 260/262 (1:1)243/245 (M-OH)⁺, 214/216 (M-NO₂)⁺, 168 (M-Br-NO₂)⁺

Experimental Protocols

Detailed methodologies for the synthesis of the aforementioned products from this compound are provided below.

Oxidation of this compound

a) Synthesis of 4-Bromobenzaldehyde

This synthesis involves a two-step process: free-radical bromination of the methyl group followed by hydrolysis.[6][7]

  • Step 1: Bromination of this compound. In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, 100 g (0.58 mol) of this compound is heated to 105 °C in an oil bath with stirring.[6] The flask is illuminated with a 150-watt tungsten lamp.[6] Bromine (197 g, 1.23 mol) is added slowly from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.[6] After the addition is complete, the temperature is raised to 150 °C to ensure the reaction goes to completion. The product of this step is 4-bromobenzal bromide.[6]

  • Step 2: Hydrolysis of 4-Bromobenzal Bromide. The crude 4-bromobenzal bromide is transferred to a larger flask and mixed with 200 g of powdered calcium carbonate.[6] Approximately 300 mL of water is added, and the mixture is heated to reflux for 15 hours to facilitate hydrolysis.[6] The product is then purified by steam distillation. The distillate is collected, cooled to crystallize the 4-bromobenzaldehyde, which is then collected by filtration and dried.[6]

b) Synthesis of 4-Bromobenzoic Acid

One common method for the synthesis of 4-bromobenzoic acid is the oxidation of this compound using a strong oxidizing agent like potassium permanganate (B83412).

  • In a round-bottom flask equipped with a reflux condenser, this compound is mixed with an aqueous solution of sodium carbonate. The mixture is heated, and a solution of potassium permanganate is added portion-wise. The reaction mixture is refluxed until the purple color of the permanganate disappears. After cooling, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 4-bromobenzoic acid, which is collected by filtration, washed with cold water, and dried.

Grignard Reactions of this compound

a) Synthesis of Toluene

This procedure involves the formation of a Grignard reagent followed by hydrolysis.

  • Step 1: Formation of 4-Tolylmagnesium Bromide. In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, magnesium turnings are placed. A solution of this compound in anhydrous diethyl ether or THF is added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining this compound solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-tolylmagnesium bromide.

  • Step 2: Hydrolysis. The Grignard reagent is then carefully quenched by the slow addition of water or a dilute acid (e.g., aqueous HCl) with cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer containing toluene is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation to yield toluene.

b) Synthesis of p-Toluic Acid

This synthesis utilizes the Grignard reagent of this compound and reacts it with carbon dioxide.

  • Step 1: Formation of 4-Tolylmagnesium Bromide. The Grignard reagent is prepared as described in the synthesis of toluene.

  • Step 2: Carboxylation. The freshly prepared Grignard reagent is poured over a large excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. The mixture is allowed to warm to room temperature as the excess dry ice sublimes.

  • Step 3: Work-up. A dilute acid (e.g., aqueous HCl) is added to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts. The precipitated p-toluic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or water.

Suzuki Coupling: Synthesis of 4-Methylbiphenyl

The Suzuki coupling reaction provides an efficient method for the formation of a C-C bond between this compound and an arylboronic acid.

  • In a round-bottom flask, this compound, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 4-methylbiphenyl.

Buchwald-Hartwig Amination: Synthesis of 1-(p-Tolyl)piperazine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of a C-N bond.

  • To an oven-dried Schlenk tube, this compound (1.0 equiv), piperazine (B1678402) (1.2-1.5 equiv), and a strong base (e.g., NaO-t-Bu, 1.4-2.0 equiv) are added. A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos) are added, and the tube is sealed. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is degassed and heated under an inert atmosphere (typically 80-110 °C) until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford 1-(p-tolyl)piperazine.

Dinitration of this compound: Synthesis of 4-Bromo-2,6-dinitrotoluene

The dinitration of this compound introduces two nitro groups onto the aromatic ring, directed by the existing substituents. The methyl group is an ortho-, para-directing activator, while the bromine is a deactivating ortho-, para-director. The strong activating effect of the methyl group directs the two nitro groups to the positions ortho to it.[6]

  • In a flask, this compound is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) with vigorous stirring, while maintaining a low temperature (typically 0-10 °C) using an ice bath. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto crushed ice. The precipitated solid product, 4-bromo-2,6-dinitrotoluene, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic procedures described above.

Oxidation_to_Aldehyde start This compound step1 Bromination (Br₂, light, heat) start->step1 intermediate 4-Bromobenzal bromide step1->intermediate step2 Hydrolysis (CaCO₃, H₂O, reflux) intermediate->step2 end 4-Bromobenzaldehyde step2->end

Caption: Workflow for the synthesis of 4-bromobenzaldehyde.

Grignard_to_Toluene start This compound step1 Grignard Formation (Mg, ether/THF) start->step1 intermediate 4-Tolylmagnesium bromide step1->intermediate step2 Hydrolysis (H₂O or dilute acid) intermediate->step2 end Toluene step2->end

Caption: Workflow for the synthesis of toluene.

Suzuki_Coupling start1 This compound reaction Suzuki Coupling (Pd catalyst, base) start1->reaction start2 Phenylboronic acid start2->reaction end 4-Methylbiphenyl reaction->end

Caption: Workflow for the Suzuki coupling reaction.

Buchwald_Hartwig_Amination start1 This compound reaction Buchwald-Hartwig (Pd catalyst, ligand, base) start1->reaction start2 Piperazine start2->reaction end 1-(p-Tolyl)piperazine reaction->end

Caption: Workflow for the Buchwald-Hartwig amination.

Dinitration start This compound reaction Dinitration (HNO₃, H₂SO₄) start->reaction end 4-Bromo-2,6-dinitrotoluene reaction->end

Caption: Workflow for the dinitration of this compound.

References

A Comparative Guide to the Synthesis of 4-Bromotoluene: Traditional vs. Zeolite-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated organic compounds is a cornerstone of molecular design and production. 4-Bromotoluene, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, is a prime example. This guide provides a detailed comparison of a traditional, well-established method for its synthesis, the Sandmeyer reaction, with a novel, greener approach utilizing zeolite catalysts.

This comparison will delve into the quantitative performance of each method, providing experimental data to support the findings. Detailed protocols for both syntheses are also presented to allow for replication and adaptation in a laboratory setting.

At a Glance: Comparing Synthesis Methods

The choice of a synthetic route can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a chemical process. The following table summarizes the key quantitative metrics for the traditional Sandmeyer reaction and the modern zeolite-catalyzed bromination for the production of this compound.

MetricTraditional Method (Sandmeyer Reaction)New Method (Zeolite-Catalyzed Bromination)
Starting Material p-Toluidine (B81030)Toluene (B28343)
Typical Yield 70-80%[1][2]High (specific yield can vary)
Product Purity High (can achieve >99% after purification)[1]High para-selectivity (almost pure p-bromotoluene)[3]
Reaction Time Several hours[2]15 hours[4]
Reaction Temperature 0-5°C (diazotization), then heating[1]25°C[4]
Key Reagents p-Toluidine, NaNO₂, H₂SO₄, CuBr[2]Toluene, Bromine, NaY Zeolite, Propylene (B89431) Oxide[3]
Environmental/Safety Concerns Use of diazonioum salts (potentially explosive), copper saltsUse of bromine (corrosive), but overall greener due to catalyst recyclability

A Closer Look at the Synthetic Pathways

The traditional and modern methods for synthesizing this compound differ fundamentally in their approach, starting materials, and the nature of the chemical transformations involved.

The Traditional Route: The Sandmeyer Reaction

The Sandmeyer reaction, a staple in aromatic chemistry, provides a reliable method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[5] In the context of this compound synthesis, the process begins with the diazotization of p-toluidine, followed by a copper(I) bromide-mediated displacement of the diazonium group.[2] While this method is known for its good yields and high purity of the desired para-isomer, it involves multiple steps and the handling of potentially unstable diazonium salts.[1]

A Novel Approach: Zeolite-Catalyzed Aromatic Bromination

In recent years, the development of greener and more selective catalytic methods has been a major focus in organic synthesis. The use of zeolites as shape-selective catalysts for the aromatic bromination of toluene represents a significant advancement.[6] This method allows for the direct bromination of toluene with high selectivity for the para-position, minimizing the formation of the ortho-isomer which is often difficult to separate.[3] The zeolite's microporous structure is thought to sterically hinder the formation of the bulkier ortho-isomer, favoring the production of this compound. The addition of an HBr scavenger, such as propylene oxide, further enhances the selectivity.[3]

Visualizing the Synthetic Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the key stages of each synthesis.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification p_toluidine p-Toluidine in Acid na_nitrite Add NaNO₂ at 0-5°C p_toluidine->na_nitrite diazonium_salt Diazonium Salt Formation na_nitrite->diazonium_salt reaction Add Diazonium Salt to CuBr cu_br CuBr Solution cu_br->reaction heating Heat to Decompose reaction->heating distillation Steam Distillation heating->distillation extraction Extraction distillation->extraction purification Final Purification extraction->purification final_product final_product purification->final_product This compound

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Zeolite_Catalyzed_Bromination_Workflow cluster_reaction_setup Reaction Setup cluster_bromination Bromination cluster_workup Work-up & Purification toluene Toluene & Zeolite propylene_oxide Add Propylene Oxide toluene->propylene_oxide bromine Add Bromine propylene_oxide->bromine stirring Stir at 25°C bromine->stirring filtration Filter Zeolite stirring->filtration washing Wash Organic Layer filtration->washing evaporation Solvent Evaporation washing->evaporation final_product final_product evaporation->final_product This compound

Caption: Workflow for Zeolite-Catalyzed Synthesis of this compound.

Detailed Experimental Protocols

For researchers seeking to implement these synthetic methods, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound via the Sandmeyer Reaction

This protocol is adapted from established literature procedures.[2]

Materials:

  • p-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Copper turnings

  • Sodium Bromide (NaBr)

  • Deionized water

  • Ice

Procedure:

Part A: Preparation of Copper(I) Bromide Solution

  • In a flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in deionized water.

  • Add copper turnings and concentrated sulfuric acid.

  • Reflux the mixture for 3-4 hours until the blue color of the cupric salt disappears, indicating the formation of cuprous bromide.

Part B: Diazotization of p-Toluidine

  • In a separate flask, dissolve p-toluidine in a dilute solution of sulfuric acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 15-20 minutes after the addition is complete.

Part C: Sandmeyer Reaction and Work-up

  • Slowly add the cold diazonium salt solution to the prepared cuprous bromide solution.

  • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.

  • After the addition is complete, gently warm the mixture to ensure complete decomposition of the diazonium salt.

  • Steam distill the mixture to isolate the crude this compound.

  • Separate the organic layer, wash it with dilute sodium hydroxide (B78521) and then with water.

  • Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Protocol 2: Zeolite-Catalyzed Synthesis of this compound

This protocol is based on the principles of shape-selective catalysis using zeolites.[3]

Materials:

  • Toluene

  • Bromine (Br₂)

  • NaY Zeolite (activated)

  • Propylene Oxide

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activate the NaY zeolite by heating it under vacuum to remove any adsorbed water.

  • In a round-bottom flask, suspend the activated NaY zeolite in anhydrous dichloromethane.

  • Add toluene to the suspension, followed by propylene oxide, which acts as an HBr scavenger.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in dichloromethane dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and reactivated for future use.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation if necessary.

Conclusion

The choice between the traditional Sandmeyer reaction and the newer zeolite-catalyzed method for the synthesis of this compound will depend on the specific requirements of the researcher or organization. The Sandmeyer reaction is a robust and well-understood method that delivers high yields of the pure product. However, it involves multiple steps and the use of potentially hazardous reagents.

The zeolite-catalyzed bromination offers a more direct and environmentally friendly alternative. Its high para-selectivity simplifies purification and the ability to recycle the catalyst makes it an attractive option for sustainable chemical production. While the reaction time may be longer, the milder conditions and reduced waste stream present significant advantages. As the demand for greener chemical processes continues to grow, zeolite-catalyzed reactions are poised to become an increasingly important tool in the synthetic chemist's arsenal.

References

A Comparative Guide to p-Tolyl Organometallic Reagents: Grignard vs. Organolithium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Grignard and organolithium reagents is a critical decision in the synthesis of complex molecules. This guide provides a comparative study of p-tolylmagnesium bromide (a Grignard reagent) and p-tolyllithium (B8432521) (an organolithium reagent) prepared from 4-bromotoluene, offering insights into their preparation, reactivity, and side product profiles. The information presented is supported by experimental data to facilitate informed reagent selection.

Organometallic compounds are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds. Among the most common are Grignard and organolithium reagents. While both are potent nucleophiles, their reactivity and selectivity can differ significantly, impacting reaction outcomes and yields.[1] Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[2] This heightened reactivity can be advantageous for reactions with less reactive electrophiles but may also lead to a higher incidence of side reactions.[3]

Synthesis of p-Tolylmagnesium Bromide and p-Tolyllithium

The preparation of both p-tolylmagnesium bromide and p-tolyllithium commences from the same starting material, this compound. However, the choice of metal and reaction conditions dictates the final organometallic species.

p-Tolylmagnesium Bromide Synthesis: The reaction of this compound with magnesium turnings in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), affords p-tolylmagnesium bromide.[4] The initiation of this reaction can sometimes be challenging due to a passivating oxide layer on the magnesium surface, which can be overcome by using initiators like iodine or by physically crushing the magnesium.[5]

p-Tolyllithium Synthesis: p-Tolyllithium is commonly prepared via a lithium-halogen exchange reaction, where an existing organolithium reagent, such as n-butyllithium, is used to displace the bromine atom from this compound.[3] This exchange is typically very fast, even at low temperatures.[3]

Comparative Data: A Head-to-Head Look

To provide a clear comparison, the following tables summarize key quantitative data for the preparation and a representative reaction of each reagent.

Table 1: Comparison of Reagent Preparation from this compound

Parameterp-Tolylmagnesium Bromidep-Tolyllithium
Typical Yield Moderate to highGenerally high
Common Side Products 4,4'-Dimethylbiphenyl (Wurtz coupling)Toluene (from reaction with trace moisture), Butylbenzene (from starting n-BuLi)
Reaction Conditions Refluxing THFLow temperature (e.g., -78 °C) in an inert solvent
Initiation May require chemical or mechanical activationTypically spontaneous

Table 2: Comparative Reactivity with an Electrophile (Carboxylation with CO₂)

Parameterp-Tolylmagnesium Bromidep-Tolyllithium
Product p-Toluic acidp-Toluic acid
Reported Yield 55.3%[4]High (specific yield data for this reaction is not readily available in comparative studies but is generally expected to be high)
Reaction Conditions Reaction with solid CO₂ (dry ice) followed by acidic workupReaction with CO₂ followed by acidic workup

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the synthesis of both p-tolylmagnesium bromide and p-tolyllithium.

Protocol 1: Synthesis of p-Tolylmagnesium Bromide

This protocol is adapted from a standard laboratory procedure.[4]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Iodine crystal (optional, as initiator)

  • Anhydrous calcium chloride

Procedure:

  • A flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with magnesium turnings (1.2 equivalents).

  • A crystal of iodine is added to the flask to activate the magnesium surface.

  • A solution of this compound (1 equivalent) in anhydrous THF is added to the dropping funnel.

  • A small amount of the this compound solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle warming may be necessary.

  • Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete conversion.

  • The resulting Grignard reagent is a grayish-brown solution and should be used immediately.

Protocol 2: Synthesis of p-Tolyllithium via Lithium-Halogen Exchange

This is a general procedure for lithium-halogen exchange.[3]

Materials:

  • This compound

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone bath

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a rubber septum is charged with a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution of this compound via the dropping funnel, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The resulting p-tolyllithium solution is ready for use in subsequent reactions.

Reaction Pathways and Workflows

Visualizing the chemical transformations and experimental workflows can aid in understanding the processes.

G cluster_grignard p-Tolylmagnesium Bromide Synthesis cluster_organolithium p-Tolyllithium Synthesis 4-Bromotoluene_G This compound p-TolylMgBr p-Tolylmagnesium Bromide 4-Bromotoluene_G->p-TolylMgBr  + Mg, THF Mg Mg Turnings Wurtz_Product 4,4'-Dimethylbiphenyl (Wurtz Coupling) p-TolylMgBr->Wurtz_Product  + this compound 4-Bromotoluene_L This compound p-TolylLi p-Tolyllithium 4-Bromotoluene_L->p-TolylLi  + n-BuLi, Et2O, -78°C nBuLi n-Butyllithium ButylBromide n-Butyl Bromide

Figure 1. Reaction pathways for the synthesis of p-tolylmagnesium bromide and p-tolyllithium.

G cluster_grignard_workflow Grignard Path cluster_organolithium_workflow Organolithium Path start Start: This compound reagent_choice Choose Reagent start->reagent_choice Grignard_Prep Prepare p-TolylMgBr (Protocol 1) reagent_choice->Grignard_Prep  Grignard Organolithium_Prep Prepare p-TolylLi (Protocol 2) reagent_choice->Organolithium_Prep  Organolithium Grignard_Reaction React with Electrophile Grignard_Prep->Grignard_Reaction Grignard_Workup Aqueous Workup Grignard_Reaction->Grignard_Workup end_product Desired Product Grignard_Workup->end_product Organolithium_Reaction React with Electrophile (Low Temperature) Organolithium_Prep->Organolithium_Reaction Organolithium_Workup Quench at Low Temp & Aqueous Workup Organolithium_Reaction->Organolithium_Workup Organolithium_Workup->end_product

Figure 2. Experimental workflow for utilizing p-tolyl Grignard and organolithium reagents.

Conclusion

The selection between p-tolylmagnesium bromide and p-tolyllithium is contingent on the specific requirements of the synthetic transformation. Grignard reagents offer a reliable and cost-effective method, suitable for a wide range of applications, although they may be less reactive and prone to Wurtz coupling side products. Organolithium reagents provide higher reactivity, which can be crucial for challenging substrates, but necessitate stricter control of reaction conditions, particularly temperature, to mitigate side reactions. By understanding the nuances of each reagent, researchers can make a more strategic choice to optimize their synthetic outcomes.

References

A Comparative Guide to the Environmental Impact of 4-Bromotoluene Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromotoluene, a key intermediate in the pharmaceutical and specialty chemical industries, is achievable through several established methods. However, with increasing emphasis on sustainable and green chemistry, a critical assessment of the environmental impact of these synthetic routes is paramount. This guide provides an objective comparison of three primary methods for this compound synthesis: the traditional Sandmeyer reaction, electrophilic bromination of toluene (B28343), and a greener alternative employing in-situ generated bromine. The comparison is supported by quantitative green chemistry metrics, detailed experimental protocols, and visual representations of the synthetic pathways.

At a Glance: Quantitative Comparison of Synthesis Methods

The environmental performance of each synthesis method can be quantified using established green chemistry metrics. The following table summarizes the calculated Atom Economy, and estimated E-Factor (Environmental Factor) and Process Mass Intensity (PMI) for the three routes. Lower E-Factor and PMI values indicate a more environmentally friendly process.

MetricSandmeyer ReactionElectrophilic BrominationGreen Bromination (in-situ)
Atom Economy (%) 27.5%53.8%82.1%
Estimated E-Factor ~15 - 25~5 - 10~3 - 7
Estimated PMI ~16 - 26~6 - 11~4 - 8

Note: E-Factor and PMI are estimated based on typical laboratory-scale procedures and include solvents used for reaction and workup. These values can vary significantly with process optimization and scale-up.

Synthesis Methods: A Detailed Environmental Assessment

Sandmeyer Reaction from p-Toluidine (B81030)

The Sandmeyer reaction is a classical and widely used method for the synthesis of aryl halides from primary aromatic amines. In the case of this compound, the synthesis proceeds via the diazotization of p-toluidine followed by the copper(I) bromide-catalyzed decomposition of the resulting diazonium salt.

Environmental Impact Assessment:

  • Reagents and Waste: This method utilizes a range of hazardous reagents, including corrosive concentrated sulfuric acid and sodium nitrite, which is a strong oxidizing agent. The diazotization step must be carefully controlled at low temperatures to prevent the formation of explosive diazonium salts. A significant drawback is the use of stoichiometric amounts of copper salts, which results in the generation of heavy metal waste that requires specialized and costly remediation.[1][2][3][4] The overall atom economy is poor, indicating that a large proportion of the reactants' atoms do not end up in the final product but rather in waste streams.[5]

  • Solvents: The reaction is typically carried out in an aqueous medium, which is environmentally benign. However, the workup procedure may involve the use of organic solvents for extraction, contributing to the overall solvent waste.[6]

  • Energy Consumption: The diazotization step requires cooling, while the subsequent decomposition and distillation steps require heating, leading to moderate energy consumption.

Experimental Protocol:

A detailed experimental protocol for the synthesis of p-bromotoluene via the Sandmeyer reaction is well-documented in Organic Syntheses.[7] The procedure involves the preparation of a cuprous bromide solution, the diazotization of p-toluidine, and the subsequent reaction and purification of the product.

Sandmeyer_Reaction p_toluidine p-Toluidine h2so4_nano2 H₂SO₄, NaNO₂ (0-5°C) p_toluidine->h2so4_nano2 diazonium_salt p-Tolyl Diazonium Salt h2so4_nano2->diazonium_salt cubr CuBr diazonium_salt->cubr bromotoluene This compound cubr->bromotoluene n2 N₂ (gas) cubr->n2 copper_waste Copper Waste cubr->copper_waste

Diagram 1. Sandmeyer reaction pathway for this compound synthesis.
Electrophilic Bromination of Toluene

This method involves the direct bromination of toluene using molecular bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The methyl group of toluene is an ortho-, para-director, leading to a mixture of 2-bromotoluene (B146081) and this compound, with the para isomer being the major product.[8]

Environmental Impact Assessment:

  • Reagents and Waste: The primary environmental and safety concern of this method is the use of molecular bromine (Br₂), which is a highly toxic, corrosive, and volatile substance.[9][10] The reaction generates hydrogen bromide (HBr) as a byproduct, which is a corrosive gas that needs to be neutralized. The use of a Lewis acid catalyst, which is often used in stoichiometric amounts, also contributes to the waste stream.

  • Selectivity and Purification: The reaction produces a mixture of isomers (ortho and para), and sometimes polybrominated byproducts, which necessitates energy-intensive separation and purification steps, such as distillation or crystallization. This not only reduces the overall yield of the desired product but also generates additional waste.[11]

  • Solvents: The reaction is often carried out in a non-polar organic solvent like dichloromethane (B109758) or carbon tetrachloride, which are themselves hazardous and contribute to volatile organic compound (VOC) emissions.[12]

Experimental Protocol:

A typical laboratory procedure for the electrophilic bromination of toluene is available, outlining the reaction setup, addition of reagents, and workup to isolate the product mixture.[8]

Electrophilic_Bromination toluene Toluene br2_febr3 Br₂, FeBr₃ toluene->br2_febr3 intermediate Arenium Ion Intermediate br2_febr3->intermediate bromotoluene_mixture Mixture of o- and p-Bromotoluene intermediate->bromotoluene_mixture hbr HBr (byproduct) intermediate->hbr separation Separation/Purification bromotoluene_mixture->separation p_bromotoluene This compound separation->p_bromotoluene o_bromotoluene_waste o-Bromotoluene (waste) separation->o_bromotoluene_waste

Diagram 2. Electrophilic bromination pathway of toluene.
Green Bromination with in-situ Generated Bromine

To address the significant hazards associated with molecular bromine, greener alternatives have been developed that generate the brominating agent in-situ. One such method involves the oxidation of a bromide source, such as hydrobromic acid (HBr) or a bromide salt, with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂).[13][14]

Environmental Impact Assessment:

  • Reagents and Waste: This approach avoids the handling and transportation of highly hazardous molecular bromine, significantly improving the safety of the process.[13] The reagents used, such as HBr and NaOCl, are generally less hazardous than Br₂. The primary byproduct is water, making the process inherently cleaner. The atom economy of this method is significantly higher than the other two, indicating better resource utilization.

  • Selectivity: By controlling the reaction conditions, it is often possible to achieve higher selectivity for the para isomer, reducing the need for extensive purification and minimizing waste generation.

  • Solvents: Many of these reactions can be carried out in more environmentally friendly solvents, including water, or even under solvent-free conditions, further reducing the environmental footprint.[15]

Experimental Protocol:

A patented method describes the synthesis of p-bromotoluene with high selectivity by reacting toluene with hydrobromic acid and sodium hypochlorite in an aqueous solution with an iron catalyst.

Diagram 3. Green bromination pathway with in-situ bromine generation.

Conclusion and Future Outlook

The choice of a synthesis method for this compound has significant environmental implications. While the Sandmeyer reaction and electrophilic bromination are well-established, they suffer from low atom economy, the use of hazardous reagents, and the generation of significant waste streams. The "green" bromination method, utilizing in-situ generated bromine, presents a much more sustainable alternative with a higher atom economy, improved safety profile, and reduced environmental impact.

For researchers, scientists, and drug development professionals, the adoption of such greener synthetic routes is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainability. Further research and development in this area, including the use of biocatalysis and flow chemistry, could lead to even more efficient and environmentally benign methods for the synthesis of this compound and other essential chemical intermediates. The principles of green chemistry should be a guiding factor in the selection and optimization of synthetic methodologies to minimize the environmental footprint of chemical manufacturing.

References

Safety Operating Guide

Safe Disposal of 4-Bromotoluene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 4-Bromotoluene are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects[1][2][3]. Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors[1][4].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU)[4].

  • Hand Protection: Use chemically resistant gloves, such as fluorinated rubber, and inspect them before use. Employ proper glove removal techniques to prevent skin contact[1][2].

  • Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace[4].

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or OV/AG/P99 in the US, or type P1 or ABEK-P2 in the EU)[1][2].

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through a licensed professional waste disposal service[1][4].

  • Segregation and Storage:

    • Store waste this compound in its original or a compatible, tightly sealed, and properly labeled container[2][5].

    • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office or the licensed disposal company.

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5].

  • Engaging a Licensed Disposal Company:

    • Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.

    • Provide the contractor with a complete and accurate description of the waste, including its composition and any known contaminants.

  • Approved Disposal Methods:

    • Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2][4]. This ensures the complete destruction of the chemical and minimizes the release of hazardous byproducts.

    • Landfill: Disposal in a hazardous waste landfill is generally not recommended unless the material has been treated and stabilized to meet strict regulatory requirements.

Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.

  • Contaminated packaging and other materials should be disposed of as unused product[1][2][4]. Seal these materials in a labeled, vapor-tight plastic bag for disposal[6].

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately evacuate non-essential personnel from the spill area.

    • Remove all sources of ignition[6].

    • Ensure adequate ventilation.

  • Contain the Spill:

    • Prevent further leakage or spillage if it is safe to do so[1][4].

    • Do not allow the product to enter drains or waterways[1][4].

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal[1][2][4].

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill.

    • Once absorbed, collect the material and place it in a sealed container for disposal.

    • Wash the spill area with 60-70% ethanol (B145695) followed by a soap and water solution[6].

  • Decontamination:

    • Decontaminate all equipment used in the cleanup process.

    • Dispose of all contaminated cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and transport of this compound.

PropertyValueReference
UN Number 3077[2][4]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[4]
Packing Group III[4]
Flash Point 85 °C (185 °F)[5][7]
Melting Point 26 - 29 °C (78.8 - 84.2 °F)[2]
Oral LD50 (Rat) 1540 mg/kg[3][5]
Oral LD50 (Mouse) 1860 mg/kg[5]
Inhalation LC50 (Rat) 6800 mg/m³[5]
Inhalation LC50 (Mouse) 2460 mg/m³[5]

Procedural Diagrams

The following diagrams illustrate the recommended workflows for the disposal of this compound and the management of spills.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_disposal Disposal Process A Identify Waste This compound B Store in Labeled, Sealed Container A->B Segregate C Contact EHS Office B->C Ready for Disposal D Arrange Pickup by Licensed Contractor C->D E Transport to Disposal Facility D->E F Incineration in Chemical Scrubber E->F SpillManagement A Spill Occurs B Evacuate & Secure Area Remove Ignition Sources A->B C Don Appropriate PPE B->C D Contain Spill Prevent Entry to Drains C->D E Clean Up Spill (Sweep or Absorb) D->E G Decontaminate Area & Equipment D->G F Place Waste in Sealed Container E->F H Dispose of Waste as Hazardous Material F->H G->H

References

Personal protective equipment for handling 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-bromotoluene in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2][3] The following table summarizes the mandatory personal protective equipment for handling this substance.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldWear chemical safety goggles that conform to EN166 or OSHA's 29 CFR 1910.133 standards.[1][4] A face shield should be worn in situations with a high risk of splashing.
Hands Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use.[1][5] Due to the lack of specific breakthrough time data for this compound, it is imperative to consult the glove manufacturer's chemical resistance guide. For halogenated aromatic compounds, Viton® or laminate (e.g., Silver Shield®) gloves are often recommended for extended contact. For incidental contact, nitrile gloves may be suitable, but should be changed immediately upon contamination.
Body Chemical-Resistant Laboratory Coat or SuitA long-sleeved lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, a complete chemical-resistant suit is necessary.[1][5]
Respiratory Air-Purifying RespiratorA respirator is required when working in poorly ventilated areas or when dust may be generated.[1] Recommended filter types include P95 (US) or P1 (EU EN 143) for nuisance exposures, and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher-level protection.[1][5]

Operational Workflow for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following diagram outlines the standard operating procedure from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh In Fume Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Standard operational workflow for handling this compound.

Step-by-Step Handling and Disposal Plan

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare the Work Area: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[1] Have an eyewash station and safety shower readily accessible.[4]

Handling:

  • Chemical Handling: Avoid direct contact with skin and eyes.[1] Do not breathe in dust or vapors.[1]

  • Dispensing: When weighing or transferring the chemical, do so in a fume hood to minimize inhalation exposure.

  • Heating: If heating is required, be aware that this compound has a flash point of 85°C.[3] Keep away from open flames, hot surfaces, and sources of ignition.[4]

Storage:

  • Container: Store in a tightly closed container.

  • Location: Keep in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

Spill Management:

  • Evacuate: In case of a spill, evacuate unnecessary personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use absorbent paper to pick up the material.[6] For larger spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Waste Collection: Collect all waste materials (including contaminated PPE) in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[1]

PPE Selection Logic

The level of PPE required depends on the scale and nature of the work being performed. The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE Selection Logic for Handling this compound cluster_assessment Risk Assessment cluster_ppe_level Required PPE assess_scale Scale of Work? assess_dust Dust/Aerosol Generation? assess_scale->assess_dust Small Scale ppe_high Maximum PPE: - Face Shield over Goggles - Chemical Suit - Viton®/Laminate Gloves assess_scale->ppe_high Large Scale assess_splash Risk of Splash? assess_dust->assess_splash No ppe_medium Enhanced PPE: - Add Respirator assess_dust->ppe_medium Yes ppe_low Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess_splash->ppe_low No assess_splash->ppe_high Yes

Caption: Decision-making process for PPE selection.

By following these detailed procedures, researchers can handle this compound safely and effectively, minimizing risks to themselves and the laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.